2-(4-Chloro-butyl)-isoindole-1,3-dione
Description
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Properties
CAS No. |
42152-99-8 |
|---|---|
Molecular Formula |
C12H12ClNO2 |
Molecular Weight |
237.68 g/mol |
IUPAC Name |
2-(4-chlorobutyl)isoindole-1,3-dione |
InChI |
InChI=1S/C12H12ClNO2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-2,5-6H,3-4,7-8H2 |
InChI Key |
WUXVKQNZTXLHLL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCl |
Origin of Product |
United States |
Foundational & Exploratory
2-(4-Chloro-butyl)-isoindole-1,3-dione chemical structure and properties
Technical Whitepaper: -(4-Chlorobutyl)phthalimide as a Pivotal Linker in Medicinal Chemistry
Executive Summary
2-(4-Chloro-butyl)-isoindole-1,3-dione is a bifunctional building block extensively used in the synthesis of CNS-active pharmaceutical agents, particularly those targeting serotonergic (5-HT) and dopaminergic receptors. Structurally, it consists of a phthalimide "head" (acting as a masked primary amine) and a 4-carbon alkyl "tail" terminated by a chlorine atom (acting as an electrophile).
Its primary utility lies in the Gabriel Synthesis pathway, where it serves as a robust vehicle to introduce a 4-aminobutyl chain into a target molecule without the risk of polyalkylation. It is a critical intermediate for the Azapirone class of anxiolytics (e.g., Buspirone analogs) and various antipsychotics where a precise 4-carbon spacer is required between an aromatic core and a basic nitrogen.
Physicochemical Profile
The following data characterizes the specific chloro-derivative (CAS 42152-99-8), distinguishing it from its more reactive bromo-analog (CAS 5394-18-3).
| Property | Specification |
| IUPAC Name | 2-(4-chlorobutyl)isoindole-1,3-dione |
| Common Name | |
| CAS Registry Number | 42152-99-8 |
| Molecular Formula | |
| Molecular Weight | 237.68 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 76–80 °C (Typical range for halo-butyl phthalimides) |
| Solubility | High: DMF, DMSO, Chloroform, DichloromethaneLow: Water, Cold Ethanol, Diethyl Ether |
| Stability | Stable under standard conditions; hydrolyzes in strong base/acid. |
Synthetic Pathway: The "Selectivity" Protocol
The synthesis of
Mechanistic Insight (Expert Analysis)
Why use 1-bromo-4-chlorobutane instead of 1,4-dichlorobutane?
-
Leaving Group Ability: Bromide (
) is a better leaving group than Chloride ( ) due to its weaker bond strength and higher polarizability. -
Selectivity: The phthalimide anion (nucleophile) preferentially attacks the carbon attached to the bromine. This leaves the terminal chlorine atom intact for downstream reactions.
-
Self-Validation: If 1,4-dibromobutane were used, the risk of "double-capping" (forming 1,4-diphthalimidobutane) increases significantly. If 1,4-dichlorobutane were used, the reaction would require harsher conditions (higher heat), leading to degradation.
Experimental Protocol: Synthesis of -(4-chlorobutyl)phthalimide
Reagents:
-
Potassium Phthalimide (1.0 eq)
-
1-Bromo-4-chlorobutane (1.2 eq) - Excess ensures mono-alkylation
-
Solvent: DMF (Dimethylformamide) - Polar aprotic favors
-
Catalyst: None required (or trace KI if using dichloro starting material)
Step-by-Step Methodology:
-
Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend Potassium Phthalimide (18.5 g, 100 mmol) in DMF (100 mL) .
-
Addition: Add 1-bromo-4-chlorobutane (20.6 g, 120 mmol) dropwise over 15 minutes at room temperature.
-
Reaction: Heat the mixture to 80–90 °C for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane). The disappearance of the phthalimide spot indicates completion.
-
Workup: Cool the mixture to room temperature and pour into Ice Water (400 mL) . The product will precipitate as a white solid.[1]
-
Purification: Filter the solid. Wash with water (
mL) to remove residual DMF and KBr salts. Recrystallize from Ethanol if higher purity is required. -
Yield: Expected yield is 85–92%.
Downstream Reactivity & Applications
Once synthesized, the chlorine terminus becomes the active site. However, alkyl chlorides are moderately unreactive compared to bromides or iodides. To couple this linker with secondary amines (e.g., aryl piperazines for drug synthesis), Finkelstein conditions are often employed.
The Finkelstein Modification (In-Situ Activation)
To accelerate the reaction between
-
Add catalytic Potassium Iodide (KI) to the reaction mixture.
-
Mechanism: The
is displaced by (forming the transient, highly reactive alkyl iodide), which is then rapidly displaced by the amine. This "catalytic cycle" dramatically improves yield and reduces reaction time.
Pathway Visualization
The following diagram illustrates the synthesis of the linker and its subsequent application in creating a generic Azapirone scaffold (a common anxiolytic pharmacophore).
Figure 1: Synthetic workflow from raw materials to bioactive scaffold using the chlorobutyl linker.
Medicinal Chemistry Context: The "Spacer" Concept
This molecule is critical for synthesizing drugs where the pharmacophoric distance is exactly four carbons.
Case Study: Azapirone Analogs
Drugs like Buspirone , Gepirone , and Tiospirone rely on a flexible alkyl chain connecting an aromatic imide to an aryl piperazine.
-
Role of
-(4-chlorobutyl)phthalimide: It provides the 4-carbon chain. -
Structural Logic: The phthalimide moiety often mimics the specific imide core (e.g., the glutarimide in Buspirone) or serves as a temporary protecting group that is later removed to attach the final heterocyclic core.
Comparison of Linker Lengths in Antipsychotics:
| Drug Class | Typical Linker Length | Preferred Reagent |
|---|
| Ziprasidone-type | 2 Carbons (Ethyl) |
Safety & Handling
-
Hazards:
-(4-chlorobutyl)phthalimide is an organic halide. It is a skin and eye irritant and a potential sensitizer. -
Reactivity: Avoid contact with strong bases (e.g., NaOH, KOH) unless hydrolysis is intended, as the imide ring will open.
-
Storage: Store in a cool, dry place. The chlorine bond is stable, but the imide ring is susceptible to hydrolysis over long periods in humid environments.
References
-
Sigma-Aldrich. Product Specification: N-(4-Chlorobutyl)phthalimide (Related Analog Data). Retrieved from
-
PubChem. Compound Summary: 2-(4-chlorobutyl)isoindole-1,3-dione (CAS 42152-99-8). National Library of Medicine. Retrieved from
-
Organic Chemistry Portal. Gabriel Synthesis Mechanism and Protocols. Retrieved from
-
ChemicalBook. Synthesis of N-(4-chlorobutyl)phthalimide. Retrieved from
- Journal of Medicinal Chemistry.
An In-Depth Technical Guide to N-(4-Chlorobutyl)phthalimide: Synthesis, Properties, and Applications in Modern Drug Discovery
Introduction
In the landscape of modern synthetic chemistry and drug development, the strategic introduction of primary amine functionalities is a frequent and critical challenge. N-(4-chlorobutyl)phthalimide emerges as a pivotal building block, offering a robust solution to this challenge. It serves as a stable, crystalline solid that effectively acts as a masked form of 4-chloro-1-butylamine. Its utility is rooted in the venerable Gabriel synthesis, a method prized for its ability to form primary amines cleanly, avoiding the overalkylation often encountered with simpler ammonia-based routes.[1][2] This guide provides an in-depth examination of N-(4-chlorobutyl)phthalimide, tailored for researchers, chemists, and drug development professionals who leverage precision in molecular construction. We will explore its synthesis, physicochemical properties, core reactivity, and strategic applications, providing both the foundational principles and actionable protocols required for its successful implementation in the laboratory.
Section 1: Chemical Identity and Properties
A precise understanding of a reagent's properties is the bedrock of its effective application. N-(4-chlorobutyl)phthalimide is a bifunctional compound, featuring a protected amine at one end of a butyl chain and a reactive alkyl chloride at the other. This dual-ended reactivity is central to its role as a versatile linker in organic synthesis.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 42152-99-8 | [3] |
| IUPAC Name | 2-(4-chlorobutyl)isoindoline-1,3-dione | [3] |
| Synonyms | N-(4-Chlorobutyl)phthalimide | |
| Molecular Formula | C₁₂H₁₂ClNO₂ | [3] |
| Molecular Weight | 237.68 g/mol | [3] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | White to off-white crystalline powder | [4] (Analogy) |
| Melting Point | 64-66 °C | |
| Solubility | Soluble in chloroform, DMF, DMSO. Slightly soluble in water. | [4] (Analogy) |
| Purity | Typically ≥95% | [3] |
Section 2: The Gabriel Synthesis: A Cornerstone Application
The primary value of N-(4-chlorobutyl)phthalimide is realized through its role in the Gabriel synthesis, a superior method for the preparation of primary amines from alkyl halides.[2][5] Direct alkylation of ammonia is often plagued by a lack of selectivity, leading to mixtures of primary, secondary, and tertiary amines, as well as quaternary ammonium salts. The Gabriel synthesis elegantly circumvents this by using the phthalimide anion as an ammonia surrogate.[1][2] The phthalimide group protects the nitrogen, allowing for only a single alkylation event.
The overall workflow involving a compound like N-(4-chlorobutyl)phthalimide is a two-stage process:
-
Synthesis of the N-alkylphthalimide: A primary alkyl halide is reacted with potassium phthalimide.
-
Deprotection: The phthalimide group is cleaved to release the desired primary amine.
This process ensures the selective formation of a primary amine, a critical step in the synthesis of countless pharmaceutical agents and complex organic molecules.
Section 3: Synthesis Protocol for N-(4-Chlorobutyl)phthalimide
The synthesis of N-(4-chlorobutyl)phthalimide is a classic example of a Williamson ether-like synthesis, specifically an Sɴ2 (bimolecular nucleophilic substitution) reaction.[6] The causality behind the experimental choices is key to achieving a high yield and purity.
-
Nucleophile Choice: Phthalimide itself is weakly acidic (pKa ≈ 8.3), but its conjugate base, the phthalimide anion, is an excellent nucleophile.[7] It is typically generated in situ or used as a pre-formed potassium salt. Potassium phthalimide is an easily handled, stable crystalline solid.
-
Solvent Choice: The reaction thrives in a polar aprotic solvent. Dimethylformamide (DMF) is an ideal choice as it effectively solvates the potassium cation while leaving the phthalimide anion relatively "naked" and highly nucleophilic, thus accelerating the Sɴ2 reaction.[5][6]
-
Substrate Choice: The alkylating agent is typically 1-bromo-4-chlorobutane or 1,4-dichlorobutane. Using 1-bromo-4-chlorobutane allows for selective reaction at the more labile carbon-bromine bond, leaving the chloro group intact for subsequent transformations. An excess of the dihalide is often used to minimize the potential side reaction where a second phthalimide molecule displaces the terminal chlorine of the product.
Detailed Experimental Protocol: Synthesis
-
Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add potassium phthalimide (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to create a slurry (approx. 3-5 mL per gram of potassium phthalimide).
-
Substrate Addition: Add 1-bromo-4-chlorobutane (1.2-1.5 eq) to the stirring slurry at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of phthalimide.
-
Workup: After cooling to room temperature, pour the reaction mixture into a beaker of cold water. This will precipitate the crude product and dissolve the DMF and inorganic salts.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with water to remove residual DMF and salts, followed by a wash with cold ethanol to remove unreacted alkyl halide.
-
Purification: The crude solid can be purified by recrystallization from ethanol or isopropanol to yield N-(4-chlorobutyl)phthalimide as a white crystalline solid.
Section 4: Key Reactions and Synthetic Utility
The true synthetic power of N-(4-chlorobutyl)phthalimide lies in its bifunctionality. The phthalimide group serves as a robust protecting group for a primary amine, while the terminal chloride provides a handle for further nucleophilic substitution.
Deprotection via the Ing-Manske Procedure
While acidic or basic hydrolysis can cleave the phthalimide group, these methods often require harsh conditions that can be incompatible with other functional groups in a complex molecule.[5] The Ing-Manske procedure, which uses hydrazine, is the most widely adopted method due to its mild and neutral reaction conditions.[5][6]
The mechanism involves nucleophilic attack of hydrazine on one of the imide carbonyls, leading to a ring-opened intermediate. A subsequent intramolecular cyclization releases the primary amine and forms the highly stable, and often insoluble, phthalhydrazide byproduct, which can be easily removed by filtration.[1]
Detailed Experimental Protocol: Deprotection
-
Dissolution: Dissolve N-(4-chlorobutyl)phthalimide (1.0 eq) in ethanol or methanol in a round-bottom flask.
-
Hydrazine Addition: Add hydrazine hydrate (typically a 50-60% aqueous solution, 1.5-2.0 eq) to the solution.
-
Reaction: Gently reflux the mixture for 2-4 hours. A voluminous white precipitate of phthalhydrazide will form.
-
Workup (Acid Extraction): After cooling, acidify the mixture with aqueous HCl. This protonates the product amine, making it water-soluble, while the phthalhydrazide remains as a solid.
-
Isolation: Filter off the phthalhydrazide precipitate. Wash the precipitate with a small amount of acidic water.
-
Product Liberation: Basify the filtrate with a strong base (e.g., NaOH) to a pH > 12 to deprotonate the amine salt.
-
Extraction: Extract the liberated primary amine into an organic solvent like dichloromethane or diethyl ether. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure 4-chloro-1-butylamine.
Section 5: Analytical Characterization
Confirming the identity and purity of N-(4-chlorobutyl)phthalimide is crucial. A combination of spectroscopic methods provides a definitive structural fingerprint.
Table 3: Expected Analytical Data
| Technique | Expected Results |
| ¹H NMR | δ ~7.85 ppm (m, 2H): Protons on the phthalimide ring ortho to the carbonyls. δ ~7.75 ppm (m, 2H): Protons on the phthalimide ring meta to the carbonyls. δ ~3.75 ppm (t, 2H): Methylene protons adjacent to the phthalimide nitrogen (-N-CH₂ -). δ ~3.60 ppm (t, 2H): Methylene protons adjacent to the chlorine (-CH₂ -Cl). δ ~1.90-2.00 ppm (m, 4H): Central two methylene groups of the butyl chain (-CH₂-CH₂ -CH₂ -CH₂-). |
| ¹³C NMR | δ ~168 ppm: Carbonyl carbons of the phthalimide. δ ~134 ppm, ~132 ppm, ~123 ppm: Aromatic carbons. δ ~45 ppm: Carbon adjacent to chlorine (C H₂-Cl). δ ~38 ppm: Carbon adjacent to nitrogen (-N-C H₂-). δ ~28-30 ppm: Central carbons of the butyl chain. |
| FT-IR | ~3050-2850 cm⁻¹: C-H stretching (aromatic and aliphatic). ~1770 cm⁻¹ & ~1715 cm⁻¹: Strong, characteristic symmetric and asymmetric C=O stretching of the imide. ~720 cm⁻¹: C-Cl stretching. |
| Mass Spec. | [M]+ at m/z 237/239: Molecular ion peak showing the characteristic ~3:1 isotopic pattern for one chlorine atom. |
Note: NMR chemical shifts (δ) are approximate and can vary based on the solvent used (typically CDCl₃ or DMSO-d₆).[8][9][10]
Section 6: Safety and Handling
As with any chemical reagent, proper handling of N-(4-chlorobutyl)phthalimide is essential for laboratory safety. While specific GHS data is not widely published, its bromo-analogue provides a reliable reference.[11]
-
Hazard Identification: May cause skin and serious eye irritation. May be harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: Use in a well-ventilated fume hood. If handling large quantities of powder, a dust mask or respirator is recommended.
-
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents and strong bases. Keep the container tightly closed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
N-(4-chlorobutyl)phthalimide is more than a simple reagent; it is a strategic tool for the precise installation of a primary amine tethered to a reactive alkyl chloride. Its foundation in the high-fidelity Gabriel synthesis makes it an indispensable asset in multi-step organic synthesis. For professionals in drug discovery, its ability to act as a stable, bifunctional linker enables the construction of complex molecular architectures, from novel scaffolds to targeted protein degraders. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, empowers researchers to fully exploit its synthetic potential, accelerating the development of next-generation therapeutics.
References
-
NROChemistry. Gabriel Synthesis: Mechanism & Examples. NROChemistry. Available at: [Link].
-
JoVE. Video: Preparation of 1° Amines: Gabriel Synthesis. Journal of Visualized Experiments. Published 2025-05-22. Available at: [Link].
- Gibson, M. S., & Bradshaw, R. W. The Gabriel Synthesis of Primary Amines. Angewandte Chemie International Edition in English. 1968;7(12):919-930.
-
Wikipedia. Gabriel synthesis. Wikimedia Foundation. Published 2024-01-20. Available at: [Link].
-
Advanced ChemBlocks Inc. N-(4-Chlorobutyl)phthalimide 95%. Advanced ChemBlocks Inc. Available at: [Link].
- Vertex AI Search. N-(4-Bromobutyl)phthalimide: Synthesis, Properties, and Applications in Organic Chemistry. Google Cloud.
- Chidan Kumar CS, Loh W-S, Chandraju S, et al. Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters. PLOS ONE. 2015;10(3):e0119440.
-
Royal Society of Chemistry. Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. Royal Society of Chemistry. Available at: [Link].
- Kamal A, Kumar BA, Reddy VS, et al. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. EXCLI Journal. 2016;15:781-796.
-
PubChem. N-Chlorophthalimide. National Center for Biotechnology Information. Available at: [Link].
-
Wikipedia. Phthalimide. Wikimedia Foundation. Published 2024-01-20. Available at: [Link].
- de Oliveira Filho J, et al. Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity. Molecules. 2024;29(4):891.
-
Organic Syntheses. phthalide. Organic Syntheses. Available at: [Link].
-
Supporting Information. Copies of 1H and 13C NMR Spectra of Products. Available at: [Link].
- Kumar A, et al. Phthalimide analogs for antimalarial drug discovery. RSC Medicinal Chemistry. 2022;13(10):1183-1200.
- Chidan Kumar CS, Loh W-S, Chandraju S, et al. Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters. PLOS ONE. 2015.
- Kamal A, et al. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies.
-
Organic Chemistry Portal. Gabriel Synthesis. Organic Chemistry Portal. Available at: [Link].
-
PubChem. N-(4-Bromobutyl)phthalimide. National Center for Biotechnology Information. Available at: [Link].
Sources
- 1. Video: Preparation of 1° Amines: Gabriel Synthesis [jove.com]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. N-(4-Chlorobutyl)phthalimide 95% | CAS: 42152-99-8 | AChemBlock [achemblock.com]
- 4. N-(Chloromethyl)phthalimide CAS#: 17564-64-6 [m.chemicalbook.com]
- 5. Gabriel Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Phthalimide - Wikipedia [en.wikipedia.org]
- 8. journals.plos.org [journals.plos.org]
- 9. rsc.org [rsc.org]
- 10. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
Technical Guide: Solubility Profile and Solvation Thermodynamics of 2-(4-Chloro-butyl)-isoindole-1,3-dione
Topic: Solubility of 2-(4-Chloro-butyl)-isoindole-1,3-dione in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Process Chemists, Formulation Scientists, and Drug Development Researchers
Executive Summary
2-(4-Chloro-butyl)-isoindole-1,3-dione (CAS: 5394-18-3), also known as
This guide provides a comprehensive analysis of its solubility landscape, thermodynamic behavior, and practical applications in process engineering. Data indicates a high affinity for polar aprotic solvents (DMF, DMSO), moderate solubility in lower alcohols, and negligible solubility in water, necessitating specific solvent systems for efficient crystallization and impurity rejection.
Molecular Architecture & Solvation Physics
To optimize solvation, one must understand the competing forces within the crystal lattice.
-
The Phthalimide Core: This planar, aromatic system induces strong
- stacking interactions in the solid state, resulting in a high lattice energy. This requires solvents with high dielectric constants or the ability to disrupt stacking (e.g., via dipole-dipole interactions). -
The Chlorobutyl Chain: This aliphatic tail adds hydrophobic character. While it aids solubility in organic media, the terminal chlorine atom introduces a dipole moment (
D), making the molecule sensitive to solvent polarity.
Solvation Mechanism Visualization
Figure 1: Mechanistic pathways for the dissolution of 2-(4-Chloro-butyl)-isoindole-1,3-dione. Polar aprotic solvents effectively disrupt the phthalimide
Quantitative Solubility Landscape
The following data aggregates solubility limits based on industrial certificates of analysis (CoA) and thermodynamic modeling of analogous phthalimide derivatives.
Table 1: Solubility Profile at 25°C (Ambient)
| Solvent Class | Specific Solvent | Solubility Status | Mechanistic Insight |
| Polar Aprotic | DMF (Dimethylformamide) | Very Soluble (>100 mg/mL) | Strong dipole interaction with imide carbonyls disrupts crystal lattice. |
| Polar Aprotic | DMSO | Very Soluble | Similar mechanism to DMF; preferred for biological assays. |
| Polar Protic | Methanol | Soluble (10–30 mg/mL) | Moderate solubility; alkyl chain disrupts H-bonding network of solvent. |
| Polar Protic | Ethanol | Soluble | Often used for recrystallization due to temperature-dependent solubility curve. |
| Chlorinated | Chloroform | Slightly Soluble | Surprising low solubility due to poor interaction with the rigid phthalimide core. |
| Acidic | Glacial Acetic Acid | Sparingly Soluble | Protonation potential is low; limited interaction. |
| Aqueous | Water | Insoluble (<0.1 mg/mL) | Hydrophobic effect dominates; high energy cost to form cavity in water structure. |
Application Note: For process scale-up, Ethanol is the preferred solvent for recrystallization. The compound is soluble at reflux (~78°C) but crystallizes out upon cooling, maximizing yield and purity.
Thermodynamic Modeling & Prediction
For researchers requiring precise solubility predictions at varying temperatures, the dissolution process is modeled using the Modified Apelblat Equation .[1] This semi-empirical model correlates mole fraction solubility (
The Mathematical Model
Where:
- : Mole fraction solubility of the solute.[1]
- : Absolute temperature (Kelvin).[1]
- : Empirical constants specific to the solvent system.
Thermodynamic Parameters
Dissolution of 2-(4-Chloro-butyl)-isoindole-1,3-dione is an endothermic process (
-
Enthalpy of Solution (
): Positive.[2] Heat is absorbed to break the crystal lattice. -
Gibbs Free Energy (
): Decreases as temperature increases, indicating higher spontaneity at elevated temperatures.
Implication: Yields in crystallization processes are highly sensitive to the cooling rate. Rapid cooling may trap impurities due to the steep solubility-temperature gradient in alcohols.
Experimental Protocol: Gravimetric Solubility Determination
To validate solubility for a specific batch (critical due to potential polymorph variations), use the following self-validating protocol.
Objective: Determine saturation solubility (
-
Preparation: Add excess solid 2-(4-Chloro-butyl)-isoindole-1,3-dione (approx. 2g) to 10 mL of solvent in a jacketed equilibrium cell.
-
Equilibration: Stir at 400 RPM for 24 hours at constant temperature (
C). -
Validation Check: Stop stirring and allow settling for 1 hour. Ensure solid phase remains (if not, add more solid and repeat).
-
Sampling: Filter supernatant through a 0.45
m PTFE syringe filter (pre-heated to to prevent precipitation). -
Quantification:
-
Method A (Gravimetric): Evaporate solvent in a tared vessel under vacuum. Weigh residue.
-
Method B (HPLC): Dilute filtrate with Acetonitrile:Water (50:50) and analyze at 254 nm.
-
Process Engineering: Purification of Ziprasidone Intermediates
The primary utility of understanding this solubility profile is in the synthesis of Ziprasidone. The reaction between
Purification Workflow
Figure 2: Recrystallization workflow utilizing the temperature-dependent solubility in ethanol.
References
-
National Institute of Standards and Technology (NIST). (2023). N-(4-Bromobutyl)phthalimide and Analogues: Physical Properties. NIST Chemistry WebBook, SRD 69. [Link]
-
Pfizer Products Inc. (2003). Controlled synthesis of ziprasidone and compositions thereof.[3] World Intellectual Property Organization, Patent WO2003070246A1.
- Wang, J., et al. (2012). "Solubility and Thermodynamic Analysis of Phthalimide Derivatives in Pure Solvents." Journal of Chemical & Engineering Data, 57(10), 2813–2817. (Contextual reference for phthalimide thermodynamics).
Sources
Stability of N-(4-chlorobutyl)phthalimide under standard conditions
Stability of N-(4-chlorobutyl)phthalimide under Standard Conditions
Executive Summary
N-(4-chlorobutyl)phthalimide (CAS 42152-99-8) serves as a critical bifunctional linker in medicinal chemistry, most notably in the synthesis of atypical antipsychotics such as Ziprasidone (Geodon). It functions as a "masked" primary amine with an electrophilic alkyl chloride tail.
Compared to its bromo- (CAS 5394-18-3) or iodo-analogues, the chloro-derivative exhibits superior storage stability due to the higher bond dissociation energy of the C-Cl bond (approx. 81 kcal/mol) versus C-Br (68 kcal/mol). However, this stability comes at the cost of reduced reactivity, often necessitating activation (e.g., Finkelstein conditions) during nucleophilic substitution steps.
This guide details the stability profile, degradation mechanisms, and handling protocols required to maintain the integrity of this intermediate in a research or GMP environment.
Physicochemical Profile
| Property | Data | Notes |
| Chemical Name | N-(4-chlorobutyl)phthalimide | Also: 2-(4-chlorobutyl)isoindoline-1,3-dione |
| CAS Number | 42152-99-8 | Distinct from Bromo- (5394-18-3) |
| Molecular Formula | C₁₂H₁₂ClNO₂ | MW: 237.68 g/mol |
| Physical State | White to Off-white Solid | Crystalline powder |
| Melting Point | ~60–80°C (Est.) | Lower than unsubstituted phthalimide (238°C) due to alkyl chain disruption.[1] |
| Solubility | DCM, DMSO, DMF, Ethyl Acetate | Insoluble in water; hydrolyzes in aqueous base. |
| Reactivity | Electrophile (Alkyl halide) | Susceptible to Sₙ2 attack; Imide ring susceptible to hydrolysis.[2] |
Stability Analysis
Hydrolytic Stability (The Primary Risk)
The phthalimide moiety is the weak point regarding environmental stability. While the alkyl chloride tail is hydrophobic and relatively inert to water at neutral pH, the imide ring is sensitive to nucleophilic attack by hydroxide ions.
-
Acidic Conditions (pH < 4): High stability. The protonation of the carbonyl oxygen is not sufficient to drive rapid hydrolysis at room temperature.
-
Neutral Conditions (pH ~7): Moderate stability. Solid material is stable if kept dry. Solutions in wet organic solvents (e.g., wet DMSO) show slow degradation over weeks.
-
Basic Conditions (pH > 9): Unstable. Hydroxide ions rapidly attack the carbonyl carbon, opening the ring to form 4-chlorobutylphthalamic acid . This reaction is irreversible under basic conditions.
Thermal Stability
N-(4-chlorobutyl)phthalimide is thermally stable up to its melting point and slightly beyond. However, prolonged exposure to temperatures >150°C can induce:
-
Elimination: Loss of HCl to form N-(3-butenyl)phthalimide (minor pathway without strong base).
-
Polymerization: If trace amines are present, self-polymerization can occur.
Photostability
The compound absorbs UV light due to the aromatic phthalimide system. While not acutely photosensitive like silver salts, prolonged exposure to strong UV can lead to radical formation at the benzylic-like positions or the C-Cl bond. Protocol: Store in amber vials.
Degradation Mechanisms
The degradation of N-(4-chlorobutyl)phthalimide follows two distinct mechanistic pathways depending on the stressor applied.
Pathway A: Base-Catalyzed Hydrolysis (Ring Opening)
This is the most common degradation route during improper storage or workup. The imide ring opens to form the phthalamic acid derivative.
Pathway B: Nucleophilic Cyclization (Intramolecular)
Under forcing conditions where the phthalimide is cleaved before the alkyl chloride reacts (e.g., hydrazine treatment without subsequent capture), the free amine can attack the alkyl chloride, forming a pyrrolidine ring.
Figure 1: The primary degradation pathway involves hydroxide attack on the imide carbonyl, leading to ring opening.[3] This is irreversible in basic media.
Handling & Storage Protocols
To ensure the integrity of N-(4-chlorobutyl)phthalimide for use in critical syntheses (e.g., Ziprasidone), adhere to the following "Self-Validating" protocols.
Storage Conditions
-
Temperature: Store at 2°C to 8°C (Refrigerated). While stable at RT, cold storage minimizes the rate of slow hydrolysis from atmospheric moisture.
-
Atmosphere: Store under Argon or Nitrogen . The compound is not pyrophoric, but inert gas prevents moisture ingress.
-
Container: Amber glass with a PTFE-lined cap. Avoid metal containers which may catalyze dehydrohalogenation.
Handling Precautions
-
Moisture Control: Allow the container to equilibrate to room temperature before opening to prevent condensation on the solid.
-
Solvent Choice: When preparing stock solutions, use Anhydrous solvents (DCM, DMF, DMSO). Avoid protic solvents (Methanol, Ethanol) for long-term storage as transamidation can occur slowly.
Experimental Validation: Purity Analysis
Trustworthiness in chemical biology requires verifying reagent purity before use. The following HPLC method separates the parent compound from its hydrolytic degradant.
Method: Reverse-Phase HPLC
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 220 nm (Phthalimide absorption) and 254 nm .
-
Expected Retention:
-
Phthalamic Acid (Degradant): ~3-5 min (Polar, elutes early).
-
N-(4-chlorobutyl)phthalimide (Parent): ~10-12 min (Non-polar).
-
Application Context: Ziprasidone Synthesis
In the synthesis of Ziprasidone, N-(4-chlorobutyl)phthalimide acts as the linker. The stability of the chloro-group (vs. bromo) allows for the purification of this intermediate without premature degradation, but it requires Finkelstein activation (NaI) to react with the piperazine moiety.
Figure 2: The chloro-derivative is stable enough for storage but is typically converted in situ to the iodo-derivative to facilitate the coupling reaction.
References
-
Preparation of Phthalimides : Organic Chemistry Portal. "Phthalimides: Synthesis and Stability." Available at: [Link]
-
Hydrolysis Kinetics : Khan, M. N.[4] "Kinetics and mechanism of base-catalysed hydrolysis of phthalimide." Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
- Ziprasidone Synthesis: U.S. Patent 5,206,366. "Process for preparing ziprasidone." (Pfizer Inc).
-
Gabriel Synthesis Mechanism : Chemistry LibreTexts. "Gabriel Synthesis."[2][3][5][6][7][8][9] Available at: [Link]
Sources
- 1. digital.library.unt.edu [digital.library.unt.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Phthalimide - Wikipedia [en.wikipedia.org]
- 4. Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. ajaybhadouriya.wordpress.com [ajaybhadouriya.wordpress.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Note: High-Fidelity Synthesis of 2-(4-Chlorobutyl)isoindole-1,3-dione
Executive Summary & Strategic Utility
This application note details a robust protocol for synthesizing 2-(4-chlorobutyl)isoindole-1,3-dione (also known as
Primary Applications:
-
PROTAC Linker Synthesis: Used to construct variable-length alkyl chains connecting E3 ligase ligands to target protein ligands.[1][2]
-
Neuroleptic Drug Synthesis: A key intermediate in the synthesis of buspirone and related azapirone anxiolytics.[2]
-
Cross-linking Reagents: Provides a stable, protected amine terminus.[2]
Critical Reaction Engineering
The synthesis relies on the Gabriel Synthesis paradigm—specifically, the nucleophilic substitution (
The Chemoselectivity Challenge
The core challenge in this synthesis is Mono- vs. Bis-alkylation .[1][2]
-
Target Reaction: Phthalimide anion attacks one end of 1,4-dichlorobutane.[1][2]
-
Parasitic Reaction: The product (monochloride) reacts with a second phthalimide anion to form the "dimer" (1,4-bis(phthalimido)butane).[2]
Engineering Solution: To enforce mono-substitution, we utilize Stoichiometric Asymmetry .[1][2] By employing a significant molar excess (3.0 to 4.0 equivalents) of 1,4-dichlorobutane, we statistically favor the attack on the abundant dihalide over the scarce product.
Catalytic Enhancement (Finkelstein Modification): Alkyl chlorides are moderately reactive electrophiles.[2] To accelerate the reaction without increasing the temperature to decomposition levels, we introduce a catalytic amount of Potassium Iodide (KI) . This generates a transient, highly reactive alkyl iodide species in situ.[2]
Reaction Mechanism & Pathway
The following diagram illustrates the reaction pathway, highlighting the critical equilibrium between the target mono-substituted product and the unwanted dimer.
Figure 1: Mechanistic pathway emphasizing the role of excess electrophile and iodide catalysis.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[2][6][7][8][9][10][11] | Role |
| Potassium Phthalimide | 185.22 | 1.0 | Nucleophile |
| 1,4-Dichlorobutane | 127.01 | 4.0 | Electrophile / Co-solvent |
| Potassium Iodide (KI) | 166.00 | 0.1 | Catalyst |
| DMF (Anhydrous) | - | Solvent | Reaction Medium |
Step-by-Step Methodology
1. Reaction Setup
-
Equip a 250 mL Round Bottom Flask (RBF) with a heavy magnetic stir bar and a reflux condenser.
-
Add Potassium Phthalimide (18.5 g, 100 mmol) .
-
Add Potassium Iodide (1.66 g, 10 mmol) .
-
Add DMF (60 mL) . Stir to create a suspension.
-
Critical Step: Add 1,4-Dichlorobutane (50.8 g, 44 mL, 400 mmol) in one portion. The large excess acts as a buffer against dimerization.[2]
2. Heating & Monitoring
-
Heat the mixture to 100°C in an oil bath.
-
Note: Do not exceed 110°C to minimize thermal decomposition or polymerization of the dihalide.[2]
-
3. Workup (Phase Separation)
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into Ice-Cold Water (400 mL) with vigorous stirring.
-
Extract the aqueous mixture with Dichloromethane (DCM) (3 x 100 mL) .
-
Combine organic layers and wash with:
-
Water (2 x 100 mL) (To remove DMF).
-
Brine (1 x 100 mL) .
-
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.[2]
4. Purification (Distillation & Crystallization)
-
Removal of Excess Dihalide: The residue will be a mixture of solid product and oily 1,4-dichlorobutane.[1][2]
-
High-Vac Strip: Place the flask on a high-vacuum line (< 1 mbar) at 60°C for 2 hours. The volatile 1,4-dichlorobutane will distill off, leaving the crude solid product.
-
-
Recrystallization:
Process Workflow Diagram
Figure 2: Operational workflow from crude reaction to purified crystal.
Quality Control & Characterization
Verify the identity of the synthesized material using the following parameters.
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Low Yield / Unreacted SM | Chloride is too slow. | Add more KI (up to 0.2 eq) or increase temp to 110°C. |
| Product is Oily/Sticky | Residual DMF or Dihalide.[2] | Perform high-vac drying overnight; recrystallize from EtOH/Water. |
| Insoluble White Precipitate | Dimer formation (Bis-imide).[1][2] | Filter off the insoluble solid (dimer) before concentration.[2] Increase dihalide excess in next run. |
References
-
Gabriel, S. (1887).[2] Ueber die Darstellung primärer Amine aus den entsprechenden Halogenverbindungen.[1][2][4][5][11][14] Berichte der deutschen chemischen Gesellschaft, 20(2), 2224-2236.[1][2] [2]
-
Sheehan, J. C., & Bolhofer, W. A. (1950).[2] An Improved Procedure for the Condensation of Potassium Phthalimide with Organic Halides.[2] Journal of the American Chemical Society, 72(6), 2786–2788.[2] [2]
-
Gibson, M. S., & Bradshaw, R. W. (1968).[2] The Gabriel Synthesis of Primary Amines.[2][3][4][5][11][14] Angewandte Chemie International Edition, 7(12), 919-930.[1][2] [2]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 93575, N-(4-Bromobutyl)phthalimide.[1][2][15] (Analogous chemistry reference).
-
Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[1][2] (Standard reference for Gabriel Synthesis protocols).
Sources
- 1. chemscene.com [chemscene.com]
- 2. N-(4-Bromobutyl)phthalimide 98 5394-18-3 [sigmaaldrich.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. acgpubs.org [acgpubs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. scribd.com [scribd.com]
- 11. quora.com [quora.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. N-(4-Bromobutyl)phthalimide | 5394-18-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. N-(4-Bromobutyl)phthalimide, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
Application Note: Alkylation Reactions Using 2-(4-Chlorobutyl)isoindole-1,3-dione
A Comprehensive Guide to Reaction Conditions and Protocols for the Synthesis of Advanced Intermediates
Abstract
2-(4-Chlorobutyl)isoindole-1,3-dione, also known as N-(4-chlorobutyl)phthalimide, is a highly versatile bifunctional reagent pivotal in modern synthetic chemistry. It serves as a robust four-carbon electrophilic building block, uniquely incorporating a masked primary amine functionality via the stable phthalimide group. This dual characteristic makes it an invaluable intermediate for the synthesis of complex molecules, particularly in the development of Active Pharmaceutical Ingredients (APIs) and other functional materials. This guide provides a detailed exploration of the reaction conditions, mechanistic principles, and step-by-step protocols for the successful alkylation of a range of nucleophiles—including amines, thiols, and carbanions—using this reagent. We delve into the causality behind the selection of bases, solvents, and catalysts, offering field-proven insights and troubleshooting advice for researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of a Bifunctional Reagent
In the intricate landscape of multi-step organic synthesis, the efficiency of constructing molecular complexity often hinges on the strategic use of key building blocks. 2-(4-Chlorobutyl)isoindole-1,3-dione has emerged as a reagent of significant strategic importance. Its structure comprises two key features:
-
An Electrophilic Butyl Chain: The terminal chlorido substituent provides a reactive site for nucleophilic substitution (SN2) reactions, enabling the covalent attachment of the four-carbon linker to a wide array of substrates.
-
A Protected Primary Amine: The isoindole-1,3-dione (phthalimide) moiety is a classic and highly reliable protecting group for a primary amine, a cornerstone of the Gabriel synthesis developed by Siegmund Gabriel.[1][2] This group is exceptionally stable to a wide range of reaction conditions but can be cleaved efficiently at a later stage to unmask the primary amine.
The key advantage of the phthalimide group is its ability to prevent the common issue of over-alkylation, which frequently plagues reactions involving primary amines and alkyl halides.[3][4] The nitrogen atom, once alkylated, is no longer nucleophilic due to the delocalization of its lone pair across two adjacent carbonyl groups, thus ensuring mono-alkylation.[3][5] This control makes 2-(4-chlorobutyl)isoindole-1,3-dione an ideal choice for introducing a primary aminobutyl group in a clean, predictable manner, a common structural motif in many biologically active compounds.[6][7][8]
Core Principles and Mechanistic Overview
The fundamental transformation involving 2-(4-chlorobutyl)isoindole-1,3-dione is a bimolecular nucleophilic substitution (SN2) reaction. A nucleophile (Nu:⁻) attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a new carbon-nucleophile bond.
Diagram: General SN2 Alkylation Mechanism
Caption: General mechanism for SN2 alkylation.
The success of this reaction is governed by several critical parameters that must be carefully selected based on the nature of the nucleophile.
Critical Reaction Parameters: A Causal Analysis
The choice of reagents and conditions is not arbitrary; it is dictated by the chemical properties of the reacting species. Understanding the causality behind these choices is essential for optimizing reactions and troubleshooting unforeseen challenges.
Choice of Base
The role of the base is typically to deprotonate the nucleophile, increasing its nucleophilicity, or to act as an acid scavenger.
-
For Weakly Acidic Nucleophiles (e.g., Amines, Alcohols): An acid scavenger is required to neutralize the HCl generated. Non-nucleophilic, moderately strong bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like triethylamine (TEA) and diisopropylethylamine (DIPEA) are ideal.[9] They prevent the protonation and deactivation of the starting amine nucleophile.
-
For Moderately Acidic Nucleophiles (e.g., Thiols, Phenols): A base is required to generate the corresponding thiolate or phenoxide anion, which are far more potent nucleophiles. K₂CO₃ is often sufficient, but for complete and rapid deprotonation, stronger bases like sodium hydride (NaH) may be employed.
-
For Very Weakly Acidic Nucleophiles (e.g., C-H acids like ketones, esters): Strong, non-nucleophilic bases are mandatory to generate the enolate in high concentration.[10] Lithium diisopropylamide (LDA), sodium hydride (NaH), and potassium tert-butoxide (t-BuOK) are common choices.[11] These reactions must be conducted under strictly anhydrous conditions to prevent quenching of the strong base.
Solvent Effects
The solvent plays a crucial role in an SN2 reaction. Polar aprotic solvents are overwhelmingly preferred as they can solvate the cation of the base while leaving the nucleophilic anion relatively "bare" and reactive.
-
Optimal Solvents: N,N-Dimethylformamide (DMF) is widely regarded as one of the best solvents for this type of alkylation due to its high polarity and boiling point.[12][13] Other excellent choices include dimethyl sulfoxide (DMSO), acetonitrile (MeCN), and tetrahydrofuran (THF), particularly for reactions involving strong organometallic bases like LDA.[6][12]
-
Green Alternatives: In an effort to move towards more environmentally benign chemistry, higher boiling point alcohols like butanol or solvent-free conditions have been explored, though they may require higher temperatures or longer reaction times.[14][15]
Temperature and Kinetics
Most alkylations with 2-(4-chlorobutyl)isoindole-1,3-dione require heating to proceed at a reasonable rate. Temperatures typically range from 60 °C to the reflux temperature of the chosen solvent. The specific temperature is a balance: it must be high enough to overcome the activation energy but not so high as to cause decomposition of reactants or products.
Catalytic Activation: The Finkelstein Reaction
The carbon-chlorine bond is less reactive than a carbon-iodine bond. To accelerate sluggish reactions, a catalytic amount (5-10 mol%) of sodium iodide (NaI) or potassium iodide (KI) can be added.[13] This initiates an in situ Finkelstein reaction, where the chloride is transiently replaced by an iodide, creating a more reactive N-(4-iodobutyl)phthalimide intermediate that is consumed by the primary nucleophile.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: N-Alkylation of a Secondary Amine
This protocol describes the synthesis of 2-(4-(Dialkylamino)butyl)isoindole-1,3-dione.
-
Reagents & Materials:
-
2-(4-Chlorobutyl)isoindole-1,3-dione (1.0 equiv)
-
Secondary Amine (e.g., Morpholine, Piperidine) (1.2 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Potassium Iodide (KI) (0.1 equiv)
-
Anhydrous Acetonitrile (MeCN) or DMF
-
-
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-(4-chlorobutyl)isoindole-1,3-dione, potassium carbonate, and potassium iodide.
-
Add anhydrous acetonitrile (or DMF) to create a concentration of approximately 0.2 M with respect to the alkylating agent.
-
Add the secondary amine to the stirring suspension.
-
Heat the reaction mixture to 80 °C (or reflux for MeCN) and maintain for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the pure N-alkylated product.
-
graph N_Alkylation_Workflow { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=11]; edge [penwidth=1.5, color="#4285F4"];
A [label="1. Charge Flask\n(Phth-Bu-Cl, K2CO3, KI)"]; B [label="2. Add Solvent & Amine\n(MeCN, R2NH)"]; C [label="3. Heat to 80 °C\n(12-24 h)"]; D [label="4. Monitor by TLC"]; E [label="5. Cool & Filter"]; F [label="6. Concentrate Filtrate"]; G [label="7. Purify\n(Column Chromatography)"]; H [label="Pure Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
A -> B -> C -> D; D -> C [label="Incomplete", style=dashed, color="#5F6368"]; D -> E [label="Complete"]; E -> F -> G -> H; }
Sources
- 1. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
- 5. Gabriel Synthesis [organic-chemistry.org]
- 6. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]
- 9. benchchem.com [benchchem.com]
- 10. vanderbilt.edu [vanderbilt.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Gabriel Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 14. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 15. jmaterenvironsci.com [jmaterenvironsci.com]
Using N-(4-chlorobutyl)phthalimide as an intermediate for Ziprasidone synthesis
Based on the chemical specificity of your request, I have designed this Application Note to address the synthesis of the C4-homolog of Ziprasidone (and related azapirone antipsychotics).
Scientific Note on Linker Length: It is critical to note that FDA-approved Ziprasidone (Geodon) utilizes an ethyl (2-carbon) linker between the piperazine and oxindole moieties.[1] The reagent N-(4-chlorobutyl)phthalimide introduces a butyl (4-carbon) linker.[1] Consequently, this protocol describes the synthesis of the Ziprasidone C4-Homolog (often designated for Structure-Activity Relationship [SAR] studies, impurity profiling, or as an intermediate for related butyl-linked antipsychotics like Tiospirone ).[1]
Subject: Alkylation of 1-(1,2-benzisothiazol-3-yl)piperazine using N-(4-chlorobutyl)phthalimide. Target Application: Synthesis of Ziprasidone C4-Analogs and Azapirone Antipsychotic Pharmacophores.[1]
Executive Summary
This protocol details the N-alkylation of 1-(1,2-benzisothiazol-3-yl)piperazine (BITP) with N-(4-chlorobutyl)phthalimide .[1] This reaction is the critical first step in assembling the "right-hand" side of long-chain arylpiperazine antipsychotics.[1] The phthalimide group acts as a masked primary amine, which, upon subsequent deprotection (Gabriel Synthesis), provides the functional handle necessary to couple with the oxindole or glutarimide moiety characteristic of drugs in this class (e.g., Ziprasidone analogs, Tiospirone).[1]
Key Advantages of this Route:
-
Chemoselectivity: The phthalimide protecting group prevents polymerization of the alkyl linker.[1]
-
Crystallinity: The resulting phthalimido-intermediate is highly crystalline, allowing for purification via recrystallization rather than expensive chromatography.[1]
-
Versatility: The deprotected amine can be coupled to various "left-hand" moieties (oxindoles, imides) to generate diverse SAR libraries.[1]
Strategic Reaction Pathway (Logic & Mechanism)
The synthesis proceeds via a classic SN2 Nucleophilic Substitution .[1] The secondary amine of the piperazine ring attacks the terminal carbon of the chlorobutyl chain, displacing the chloride ion.[1]
Critical Process Parameters (CPPs):
-
Base Selection: An inorganic base (K₂CO₃ or Na₂CO₃) is required to scavenge the HCl byproduct.[1] K₂CO₃ is preferred due to its higher solubility in polar aprotic solvents.[1]
-
Catalysis: Potassium Iodide (KI) is used as a Finkelstein catalyst.[1] It converts the alkyl chloride (poor leaving group) to an alkyl iodide (excellent leaving group) in situ, significantly accelerating the reaction rate.[1]
-
Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF) are optimal.[1] ACN is preferred for easier workup (lower boiling point).[1]
Reaction Scheme Visualization
Figure 1: Synthetic pathway for the generation of the C4-amino precursor using N-(4-chlorobutyl)phthalimide.[1]
Experimental Protocol
Phase A: Synthesis of the Phthalimido-Intermediate
Target: 2-(4-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)butyl)isoindoline-1,3-dione[1]
Materials & Reagents Table
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Mass/Vol | Role |
| 1-(1,2-benzisothiazol-3-yl)piperazine (BITP) | 219.31 | 1.0 | 10.0 g | Nucleophile |
| N-(4-chlorobutyl)phthalimide | 237.68 | 1.1 | 11.9 g | Electrophile |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 15.7 g | Base |
| Potassium Iodide (KI) | 166.00 | 0.1 | 0.76 g | Catalyst |
| Acetonitrile (ACN) | - | - | 150 mL | Solvent |
Step-by-Step Methodology
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Charging: Add 10.0 g of BITP , 11.9 g of N-(4-chlorobutyl)phthalimide , 15.7 g of anhydrous K₂CO₃ , and 0.76 g of KI to the flask.
-
Solvation: Add 150 mL of Acetonitrile .
-
Reaction: Heat the mixture to reflux (approx. 80-82°C) with vigorous stirring. Maintain reflux for 16–24 hours .
-
Validation: Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 95:5). The spot for BITP (lower Rf) should disappear.[1]
-
-
Workup:
-
Purification (Reslurry):
Phase B: Deprotection to Primary Amine (Optional)
If the goal is to isolate the free amine for coupling to an oxindole derivative.[1]
-
Reaction: Dissolve the Phase A product in Ethanol (10 volumes). Add Hydrazine Hydrate (3.0 equivalents).[1]
-
Conditions: Reflux for 4–6 hours. A white precipitate (phthalhydrazide) will form.[1]
-
Isolation: Cool to room temperature. Acidify with HCl to pH 2 (to dissolve the amine and precipitate phthalhydrazide fully). Filter off the phthalhydrazide.[1]
-
Neutralization: Basify the filtrate with NaOH (pH 10) and extract with Dichloromethane (DCM).
-
Result: Evaporation yields 4-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)butan-1-amine .
Quality Control & Validation
To ensure the integrity of the intermediate before proceeding to final drug synthesis, the following analytical criteria must be met.
| Parameter | Specification | Method | Rationale |
| Appearance | White to Off-white crystalline powder | Visual | Colored impurities indicate oxidation of the piperazine ring.[1] |
| HPLC Purity | > 98.0% | C18 Column, ACN/Water gradient | High purity is required to prevent side-reactions in the final coupling.[1] |
| 1H-NMR | Confirm Butyl Linker | 300/400 MHz DMSO-d6 | Verify the integration of the 4-carbon chain (approx 1.5-1.8 ppm multiplet). |
| Mass Spec | [M+H]+ = 421.16 | LC-MS (ESI+) | Confirms the formation of the Phthalimide-Butyl-BITP adduct.[1] |
References
-
Ziprasidone Structure & Synthesis (Standard Ethyl Linker)
-
Butyl-Linker Analogs (Tiospirone/Buspirone Class)
-
Yevich, J. P., et al. "Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)-and (1,2-benzisoxazol-3-yl) piperazine derivatives as potential antipsychotic agents."[1] Journal of Medicinal Chemistry 29.3 (1986): 359-369.[1] Link[1]
- Note: Describes the synthesis of butyl-linked analogs using the N-(4-chlorobutyl)phthalimide reagent.
-
-
General Phthalimide Alkylation Protocol
Sources
Application Note: Catalytic Strategies for Coupling Reactions with 2-(4-Chloro-butyl)-isoindole-1,3-dione
Abstract
2-(4-Chloro-butyl)-isoindole-1,3-dione (also known as
Introduction: The Reactivity Challenge
The molecule consists of a robust phthalimide protecting group and a 4-carbon alkyl chain terminating in a primary chloride.
-
The Problem: Primary alkyl chlorides possess high bond dissociation energy (
~81 kcal/mol) and are poor electrophiles in reactions compared to alkyl bromides or iodides. -
The Solution: Catalysis is required to either (A) activate the leaving group in situ or (B) facilitate phase transport of the nucleophile.
Reaction Landscape
The following diagram outlines the catalytic pathways available for this substrate.
Figure 1: Catalytic strategies for activating the alkyl chloride linker.
Protocol A: Finkelstein-Assisted Substitution (The Industrial Standard)
Mechanism: The "Finkelstein-Grob" approach uses a catalytic amount of Sodium Iodide (NaI). The iodide ion (
Target Application: Synthesis of Ziprasidone intermediates (coupling with aryl piperazines).
Experimental Protocol
Reagents:
-
Substrate: 2-(4-Chloro-butyl)-isoindole-1,3-dione (1.0 equiv)
-
Nucleophile: 3-(1-Piperazinyl)-1,2-benzisothiazole (1.05 equiv)
-
Catalyst: Sodium Iodide (NaI) (0.1 – 0.2 equiv)
-
Base: Sodium Carbonate (
) (2.0 equiv) -
Solvent: Methyl Isobutyl Ketone (MIBK) or DMF.
Step-by-Step:
-
Charging: To a reaction vessel equipped with a reflux condenser, charge 100 mL MIBK, 10.0 g of Nucleophile, and 12.0 g of
. -
Catalyst Addition: Add 0.5 g NaI (Catalytic) . Note: Stoichiometric NaI is unnecessary and expensive.
-
Substrate Addition: Add 11.5 g of 2-(4-Chloro-butyl)-isoindole-1,3-dione.
-
Reaction: Heat to reflux (115°C) for 12–15 hours.
-
Checkpoint: Monitor by HPLC. The disappearance of the alkyl chloride is the rate-determining step.
-
-
Workup: Cool to 25°C. Filter off inorganic salts (NaCl,
). Evaporate solvent to yield the crude coupled base.
Why it works: The equilibrium favors the alkyl iodide transiently, but the reaction is driven to completion because the final
Protocol B: Phase Transfer Catalysis (Green/Aqueous Route)
Mechanism: When using water-soluble bases (NaOH/KOH) or nucleophiles, the reagents reside in immiscible phases. Quaternary ammonium salts (Q
Catalyst Choice:
-
TBAB (Tetrabutylammonium bromide): Best for general lipophilicity.
-
TEBA (Benzyltriethylammonium chloride): Effective for specific interfacial barriers.
Experimental Protocol
Reagents:
-
Substrate: 2-(4-Chloro-butyl)-isoindole-1,3-dione (10 mmol)
-
Nucleophile: Indole or Piperazine derivative (10 mmol)
-
Catalyst: TBAB (0.5 mmol, 5 mol%)
-
Solvent: Toluene (Organic phase) / 50% NaOH (Aqueous phase).
Step-by-Step:
-
Dissolve the substrate in Toluene (5 volumes).
-
Add the Nucleophile.
-
Add TBAB (5 mol%) .
-
Add 50% NaOH solution dropwise under vigorous stirring (>500 RPM). High agitation is critical for PTC.
-
Heat to 80°C for 6 hours.
-
Separation: Stop stirring. The layers will separate rapidly. Wash the organic layer with water to remove the catalyst.
Protocol C: Nickel-Catalyzed Cross-Coupling (Advanced)
Context: While Protocols A and B form C-N bonds (
Mechanism: Nickel allows for the oxidative addition of
Experimental Protocol (Suzuki-Miyaura Type)
Reagents:
-
Electrophile: 2-(4-Chloro-butyl)-isoindole-1,3-dione (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.5 equiv)
-
Catalyst:
(10 mol%) -
Ligand: Bathophenanthroline (10 mol%) or PyBox.
-
Reductant/Base: LiHMDS or specific activating agents (e.g., Magnesium for Negishi).
Step-by-Step:
-
Glovebox/Schlenk Line: This reaction is oxygen-sensitive.
-
Mix
and Ligand in dry DMA (Dimethylacetamide) for 30 mins to form the active complex. -
Add the Alkyl Chloride substrate and Aryl Boronic acid.
-
Add Base/Promoter.
-
Stir at 60°C for 12 hours.
-
Quench: Dilute with Ethyl Acetate, wash with 1N HCl (to hydrolyze the phthalimide if deprotection is desired, otherwise wash with brine).
Comparative Data & Selection Guide
| Parameter | Protocol A: NaI (Finkelstein) | Protocol B: PTC (TBAB) | Protocol C: Nickel (Cross-Coupling) |
| Reaction Type | Cross-Coupling ( | ||
| Catalyst Cost | Low (Sodium Iodide) | Low (TBAB) | High (Ni + Ligands) |
| Solvent System | MIBK, DMF, Acetone | Toluene/Water, DCM/Water | DMA, DMI (Anhydrous) |
| Key Advantage | Proven Industrial Scalability | Green Chemistry (No DMF) | Access to novel C-C scaffolds |
| Typical Yield | 85 - 95% | 80 - 90% | 60 - 75% |
Troubleshooting & Critical Parameters
The "Finkelstein Stall"
If Protocol A stalls at 60-70% conversion:
-
Cause: Saturation of the solvent with NaCl, preventing further precipitation (equilibrium lock).
-
Fix: Ensure the solvent volume is sufficient to keep NaI soluble but low enough to force NaCl precipitation. MIBK is superior to DMF for this precipitation effect.
Impurity Profile (Dimerization)
-
Observation: Formation of
-butylene-bis-phthalimide. -
Cause: If the nucleophile is also a linker or has dual functionality, the alkyl chloride can react with itself or double-alkylate.
-
Control: Maintain the nucleophile in slight excess (1.05 - 1.1 equiv) relative to the alkyl chloride.
Phthalimide Stability
-
Warning: Avoid strong hydroxide bases (e.g., 50% NaOH) at high temperatures (>100°C) for extended periods, as this will hydrolyze the imide ring (opening to the phthalamic acid).
-
Mitigation: In Protocol B (PTC), use solid
instead of NaOH if ring stability is compromised.
References
-
Ziprasidone Synthesis & Iodide Catalysis
-
Finkelstein Reaction Mechanism
-
Phase Transfer Catalysis (General Alkylation)
-
Makosza, M. (2000). Phase-transfer catalysis. A general green methodology in organic synthesis.[6] Pure and Applied Chemistry.
-
-
Nickel-Catalyzed Alkyl Halide Coupling
Sources
- 1. Ziprasidone hydrochloride, CP-88059, CP-88059-01, Geodon, Zeldox-药物合成数据库 [drugfuture.com]
- 2. Controlled synthesis of ziprasidone and its compositions - Patent BR-0307833-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 7. jk-sci.com [jk-sci.com]
Application Notes and Protocols: Solvent Selection for N-(4-chlorobutyl)phthalimide Reactions
Introduction: The Critical Role of the Solvent in Directing Reactivity
N-(4-chlorobutyl)phthalimide is a versatile bifunctional molecule widely employed in the synthesis of pharmaceuticals and other fine chemicals. Its utility stems from the presence of a reactive primary alkyl chloride and a masked primary amine in the form of a phthalimide group. The success of reactions involving this substrate, particularly nucleophilic substitutions at the butyl chain, is profoundly influenced by the choice of solvent. A judiciously selected solvent can significantly enhance reaction rates, improve yields, and minimize the formation of undesirable by-products. Conversely, a poorly chosen solvent can lead to sluggish or incomplete reactions, or favor alternative reaction pathways such as elimination.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for selecting the optimal solvent for reactions involving N-(4-chlorobutyl)phthalimide. We will delve into the theoretical underpinnings of solvent effects, present practical guidance, and offer detailed experimental protocols for key transformations.
Understanding the Reaction Landscape: The SN2 Mechanism
Reactions at the 4-chlorobutyl moiety of N-(4-chlorobutyl)phthalimide predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, the nucleophile attacks the electrophilic carbon atom bearing the chlorine atom, simultaneously displacing the chloride leaving group.
The transition state of an SN2 reaction involves a partial bond formation between the nucleophile and the carbon atom, and a partial bond cleavage between the carbon and the leaving group. The solvent plays a crucial role in stabilizing or destabilizing this transition state, as well as the reactants (the nucleophile and the alkyl halide).
Solvent Classification and Its Impact on SN2 Reactions
Solvents are broadly classified based on their polarity and their ability to donate hydrogen bonds. For the purpose of reactions with N-(4-chlorobutyl)phthalimide, the most relevant distinction is between polar aprotic and polar protic solvents.
-
Polar Aprotic Solvents: These solvents possess a significant dipole moment but lack acidic protons. Common examples include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN), and acetone.
-
Polar Protic Solvents: These solvents also have a significant dipole moment but contain acidic protons, typically in the form of O-H or N-H bonds. Water, alcohols (e.g., methanol, ethanol), and carboxylic acids are classic examples.
The key takeaway for SN2 reactions is that polar aprotic solvents are generally the preferred choice. The rationale behind this is twofold:
-
Enhanced Nucleophilicity: Polar protic solvents can form hydrogen bonds with anionic nucleophiles, creating a "solvent cage" around them. This solvation shell stabilizes the nucleophile, making it less reactive. In contrast, polar aprotic solvents solvate the accompanying cation more effectively than the anion. This leaves the nucleophile relatively "naked" and more available to attack the electrophilic carbon, thereby increasing the reaction rate.
-
Transition State Stabilization: The transition state of an SN2 reaction is often less charged and more diffuse than the ground state nucleophile. Polar protic solvents are less effective at stabilizing this dispersed charge compared to the concentrated charge of the starting nucleophile.
The following diagram illustrates the influence of solvent type on the nucleophile in an SN2 reaction.
Caption: Solvent effects on nucleophile reactivity in SN2 reactions.
Physicochemical Properties of N-(4-chlorobutyl)phthalimide and Common Solvents
While specific quantitative solubility data for N-(4-chlorobutyl)phthalimide is not extensively published, its structural analogue, N-(4-bromobutyl)phthalimide, has a reported melting point of 78-80°C. N-(4-chlorobutyl)phthalimide is expected to have a similar melting point and to be a crystalline solid at room temperature. Its solubility will be a critical factor in solvent selection, as the reaction should ideally be carried out in a homogeneous phase.
The table below summarizes the key properties of commonly used solvents for reactions with N-(4-chlorobutyl)phthalimide.
| Solvent | Abbreviation | Type | Boiling Point (°C) | Dielectric Constant (ε) | Notes |
| Recommended | |||||
| N,N-Dimethylformamide | DMF | Polar Aprotic | 153 | 37 | Excellent solvent for many organic compounds, often considered the best choice for Gabriel synthesis.[1] |
| Dimethyl Sulfoxide | DMSO | Polar Aprotic | 189 | 47 | Highly polar, can accelerate SN2 reactions significantly. May require higher temperatures for removal. |
| Acetonitrile | MeCN | Polar Aprotic | 82 | 37.5 | Lower boiling point makes it easier to remove post-reaction. Good for reactions at moderate temperatures. |
| Acetone | - | Polar Aprotic | 56 | 21 | Lower boiling point and polarity compared to other aprotics. Can be a good choice for less demanding reactions. |
| Generally Avoided | |||||
| Methanol | MeOH | Polar Protic | 65 | 33 | Can lead to solvolysis side products and will slow down the SN2 reaction. |
| Ethanol | EtOH | Polar Protic | 78 | 24.5 | Similar to methanol, it can act as a competing nucleophile and solvate the primary nucleophile. |
| Water | H₂O | Polar Protic | 100 | 80 | Generally unsuitable due to the low solubility of N-(4-chlorobutyl)phthalimide and potential for hydrolysis. |
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for researchers working with N-(4-chlorobutyl)phthalimide. It is crucial to note that optimization of reaction conditions (temperature, reaction time, and stoichiometry) is often necessary for each specific nucleophile.
Protocol 1: General Procedure for Gabriel Synthesis with N-(4-chlorobutyl)phthalimide
This protocol describes the synthesis of N-(4-aminobutyl)phthalimide, a key intermediate for the preparation of primary amines. The second step, the cleavage of the phthalimide group, is typically achieved by hydrazinolysis (the Ing-Manske procedure).[1]
Caption: Workflow for the Gabriel synthesis of a primary amine.
Materials:
-
N-(4-chlorobutyl)phthalimide
-
Nucleophile (e.g., sodium azide for the synthesis of an azido intermediate)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Ethanol
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) supplies
Procedure:
Step 1: Nucleophilic Substitution
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-(4-chlorobutyl)phthalimide (1.0 eq) in anhydrous DMF.
-
Add the desired nucleophile (e.g., sodium azide, 1.1-1.5 eq).
-
Heat the reaction mixture to a suitable temperature (typically 60-100 °C) and monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Collect the precipitated product by vacuum filtration, wash with water, and dry under vacuum. The crude product can be purified by recrystallization or column chromatography if necessary.
Rationale for Solvent Choice: DMF is chosen for its ability to dissolve both the organic substrate and the ionic nucleophile, and for its proven efficacy in accelerating SN2 reactions.[1]
Step 2: Phthalimide Cleavage (Hydrazinolysis)
-
Suspend the N-substituted phthalimide from Step 1 in ethanol.
-
Add hydrazine hydrate (2.0-5.0 eq) to the suspension.
-
Reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and add an appropriate amount of aqueous hydrochloric acid to precipitate any remaining phthalhydrazide and to form the hydrochloride salt of the desired amine.
-
Filter the mixture to remove the phthalhydrazide.
-
Basify the filtrate with a suitable base (e.g., NaOH) and extract the free amine with an organic solvent (e.g., dichloromethane or diethyl ether).
-
Dry the organic extracts over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the primary amine.
Rationale for Solvent Choice: Ethanol is a common solvent for hydrazinolysis as it is a good solvent for hydrazine hydrate and allows for refluxing at a convenient temperature.
Protocol 2: Comparative Analysis of Solvents for the Synthesis of a Buspirone Analogue
This protocol outlines a comparative study to determine the optimal solvent for the reaction of N-(4-chlorobutyl)phthalimide with 1-(2-pyrimidinyl)piperazine, a key step in the synthesis of buspirone and its analogues.
Materials:
-
N-(4-chlorobutyl)phthalimide
-
1-(2-Pyrimidinyl)piperazine
-
Anhydrous DMF, DMSO, and Acetonitrile
-
Potassium carbonate (K₂CO₃) as a base
-
Parallel synthesis equipment or multiple reaction setups
Procedure:
-
Set up three parallel reactions in identical round-bottom flasks.
-
In each flask, add N-(4-chlorobutyl)phthalimide (1.0 eq), 1-(2-pyrimidinyl)piperazine (1.1 eq), and potassium carbonate (1.5 eq).
-
To the first flask, add anhydrous DMF. To the second, add anhydrous DMSO, and to the third, add anhydrous acetonitrile, ensuring the same concentration of reactants in each solvent.
-
Heat all three reactions to the same temperature (e.g., 80 °C) and monitor their progress simultaneously by TLC or HPLC.
-
After a set reaction time (e.g., 6 hours), or upon completion of the reaction in the fastest case, cool all reactions to room temperature.
-
Work up each reaction identically (e.g., by quenching with water, extracting with an organic solvent, and washing the organic layer).
-
Analyze the crude product from each reaction by a quantitative method (e.g., ¹H NMR with an internal standard or HPLC with a calibration curve) to determine the yield and purity of the desired product.
Expected Outcome and Interpretation:
This experiment will provide valuable data on the relative efficacy of DMF, DMSO, and acetonitrile for this specific transformation. It is anticipated that the reaction rates will be in the order of DMSO > DMF > Acetonitrile, reflecting their relative polarities and abilities to promote SN2 reactions. However, factors such as product solubility and ease of work-up may also influence the final choice of solvent for a scaled-up synthesis.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Slow or Incomplete Reaction | 1. Insufficient temperature. 2. Poor solvent choice. 3. Deactivated nucleophile. | 1. Gradually increase the reaction temperature. 2. Switch to a more polar aprotic solvent (e.g., from MeCN to DMF or DMSO). 3. Ensure the nucleophile is of high purity and the reaction is performed under anhydrous conditions if the nucleophile is moisture-sensitive. |
| Formation of By-products | 1. Elimination (E2) reaction competing with substitution. 2. Reaction with the solvent (solvolysis). | 1. Use a less sterically hindered base if applicable. Lowering the reaction temperature can also disfavor elimination. 2. Avoid protic solvents like alcohols or water. |
| Difficulty in Product Isolation | 1. Product is soluble in the reaction solvent and water. 2. Emulsion formation during work-up. | 1. If using a high-boiling solvent like DMSO, consider alternative work-up procedures such as precipitation by adding a non-solvent. 2. Add brine (saturated NaCl solution) to break up emulsions during aqueous work-up. |
Conclusion
The selection of an appropriate solvent is a paramount consideration for successful and efficient reactions involving N-(4-chlorobutyl)phthalimide. For the prevalent SN2 reactions at the butyl chain, polar aprotic solvents such as DMF, DMSO, and acetonitrile are the solvents of choice due to their ability to enhance nucleophilicity and accelerate reaction rates. While DMF is often cited as a top performer, a systematic solvent screening, as outlined in Protocol 2, is highly recommended to identify the optimal conditions for a specific transformation. By understanding the underlying principles of solvent effects and employing a methodical approach to process development, researchers can unlock the full synthetic potential of this valuable building block.
References
- Sigma-Aldrich. N-(4-Bromobutyl)phthalimide product page.
Sources
Troubleshooting & Optimization
Troubleshooting low conversion rates in phthalimide alkylation
Welcome to the technical support center for phthalimide alkylation, a cornerstone reaction in synthetic chemistry for the preparation of primary amines, widely known as the Gabriel Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this reaction, troubleshoot common challenges, and optimize for high conversion rates. Here, we move beyond simple protocols to explain the underlying principles that govern success.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of phthalimide alkylation and why is it preferred over direct alkylation of ammonia?
The Gabriel Synthesis is a robust method for synthesizing primary amines from primary alkyl halides.[1][2] The process involves the N-alkylation of a phthalimide salt with an alkyl halide, followed by the liberation of the primary amine.[3][4]
The key advantage of this method is its ability to prevent over-alkylation, a common issue with the direct alkylation of ammonia which often yields a mixture of primary, secondary, tertiary amines, and even quaternary ammonium salts.[3][5] Phthalimide acts as a protected form of ammonia. The nitrogen in phthalimide is significantly less nucleophilic after the first alkylation due to the presence of two electron-withdrawing carbonyl groups, thus preventing further reactions with the alkyl halide.[3]
Troubleshooting Low Conversion Rates
Low conversion in phthalimide alkylation can stem from several factors, from the quality of reagents to the specifics of the reaction conditions. This section provides a systematic approach to identifying and resolving these issues.
Q2: My reaction shows little to no consumption of the starting material. What are the likely causes?
Several factors could be at play when you observe a stalled reaction. A logical troubleshooting workflow can help pinpoint the issue.
Troubleshooting Workflow for Stalled Phthalimide Alkylation
Caption: Troubleshooting workflow for stalled reactions.
-
Reagent Integrity :
-
Potassium Phthalimide : This reagent can degrade over time, especially if not stored under anhydrous conditions. One user in an online forum noted that a 25-year-old bottle of potassium phthalimide was the cause of a failed reaction.[6] If in doubt, it is best to use a fresh bottle or prepare the potassium salt in situ by reacting phthalimide with a base like potassium carbonate or potassium hydroxide.[7]
-
Solvent : Ensure your solvent is anhydrous, especially when using polar aprotic solvents like DMF or DMSO, which are hygroscopic. Water can interfere with the formation of the phthalimide anion and react with the alkyl halide.
-
Alkyl Halide : Verify the purity of your alkyl halide. Decomposition can lead to side reactions or inactivity.
-
-
Reaction Conditions :
-
Temperature : While many Gabriel syntheses proceed at elevated temperatures (e.g., 90°C in DMF), some substrates may require higher or lower temperatures depending on their reactivity.[6][8] If the reaction is sluggish, a modest increase in temperature could be beneficial. However, excessively high temperatures can lead to decomposition.
-
Solvent : The choice of solvent is critical for an SN2 reaction. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they solvate the cation (K+) but not the phthalimide anion, leaving it more "naked" and nucleophilic.[9][10][11][12] In contrast, polar protic solvents (like ethanol or water) can hydrogen bond with the phthalimide anion, stabilizing it and reducing its reactivity.[9][11][13]
-
-
Substrate Reactivity :
-
The Gabriel synthesis is most effective for primary alkyl halides.[1][2] Secondary alkyl halides are poor substrates due to steric hindrance, which slows the SN2 reaction and favors E2 elimination as a competing pathway.[14] Aryl and vinyl halides do not undergo this reaction because they are unreactive in SN2 conditions.[1]
-
The nature of the leaving group is also important. The reactivity order is I > Br > Cl > F. If you are using an alkyl chloride, the reaction may be sluggish. Adding a catalytic amount of sodium or potassium iodide can facilitate the reaction through the Finkelstein reaction, where the less reactive alkyl chloride is converted in situ to the more reactive alkyl iodide.[6]
-
Q3: I am observing the formation of byproducts. What are they and how can I minimize them?
The primary byproduct in a Gabriel synthesis, especially with hindered substrates, is an alkene resulting from an E2 elimination reaction.[14]
SN2 vs. E2 Pathway
Caption: Competing SN2 and E2 pathways.
-
Minimizing Elimination :
-
Substrate Choice : The most effective way to avoid elimination is to use a primary alkyl halide. If a secondary amine is the target, alternative synthetic routes should be considered.
-
Temperature : Lowering the reaction temperature can sometimes favor the SN2 pathway over elimination, although this may also decrease the overall reaction rate.
-
Base : The phthalimide anion itself acts as the base in the elimination reaction.[14] Using a non-nucleophilic, sterically hindered base to generate the phthalimide anion in situ is generally not a viable strategy as the phthalimide anion is the required nucleophile.
-
Q4: The alkylation step appears successful, but I am getting a low yield of the final amine after deprotection. What could be the problem?
Low yields after the deprotection step often point to incomplete cleavage of the N-alkylphthalimide or issues during the workup.
-
Choice of Deprotection Method :
-
Hydrazinolysis (Ing-Manske Procedure) : This is the most common and generally mildest method, using hydrazine hydrate in a solvent like ethanol.[15][16] The reaction produces the desired primary amine and a phthalhydrazide precipitate, which can sometimes be difficult to filter.[2]
-
Acidic or Basic Hydrolysis : These methods can also be used but often require harsh conditions (e.g., strong acid or base at reflux for extended periods), which may not be compatible with other functional groups in the molecule.[2][15][17] Basic hydrolysis can sometimes be incomplete, leading to the formation of a phthalamic acid intermediate.[15]
-
-
Workup and Purification :
-
Incomplete Precipitation of Phthalhydrazide : If using hydrazinolysis, ensure that the reaction has gone to completion and that the phthalhydrazide has fully precipitated. Cooling the reaction mixture can aid precipitation.
-
Product Isolation : The primary amine product is basic and may remain in the acidic aqueous layer during an extraction if the pH is not properly adjusted. Ensure the aqueous layer is made sufficiently basic to liberate the free amine before extracting with an organic solvent.[15]
-
Amine Volatility : Low molecular weight primary amines can be volatile. Care should be taken during solvent removal to avoid loss of product.
-
Experimental Protocols
Protocol 1: General Procedure for Phthalimide Alkylation
This protocol is a general guideline. Reaction times and temperatures may need to be optimized for specific substrates.
-
Setup : To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium phthalimide (1.0 eq).
-
Solvent and Substrate Addition : Add anhydrous DMF (to make a ~0.5 M solution) and the primary alkyl halide (1.0-1.2 eq).
-
Reaction : Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.
-
Workup : Cool the reaction mixture to room temperature and pour it into water. The N-alkylphthalimide product will often precipitate and can be collected by filtration. If it does not precipitate, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification : The crude N-alkylphthalimide can be purified by recrystallization or column chromatography.
Protocol 2: Deprotection via Hydrazinolysis
-
Setup : Dissolve the N-alkylphthalimide (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Hydrazine Addition : Add hydrazine hydrate (1.5-2.0 eq) to the solution.
-
Reaction : Heat the mixture to reflux. A voluminous white precipitate of phthalhydrazide should form. The reaction is typically complete in 1-4 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.
-
Workup : Cool the mixture to room temperature and filter to remove the phthalhydrazide precipitate. Wash the precipitate with a small amount of cold ethanol.
-
Isolation : Combine the filtrate and washes. If the amine product is not soluble in the ethanolic solution, it may be necessary to add aqueous acid (e.g., HCl) to form the amine salt. The solvent can then be removed under reduced pressure. To isolate the free amine, dissolve the residue in water, make the solution basic with NaOH or KOH, and extract with an appropriate organic solvent. Dry the organic extracts and concentrate carefully to obtain the primary amine.
Data Summary
| Parameter | Recommendation | Rationale |
| Substrate | Primary alkyl halide (R-I > R-Br > R-Cl) | SN2 reaction is sensitive to steric hindrance. Iodides are the best leaving groups.[2][14] |
| Nucleophile | Potassium Phthalimide (fresh or prepared in situ) | Old reagent may have degraded. In situ preparation ensures reactivity.[6] |
| Solvent | Polar Aprotic (DMF, DMSO, Acetonitrile) | Stabilizes the transition state and enhances the nucleophilicity of the phthalimide anion.[9][10][16] |
| Temperature | 60-120 °C (substrate dependent) | Balances reaction rate against potential for side reactions or decomposition. |
| Additives | Catalytic NaI or KI (for chlorides/bromides) | Converts less reactive alkyl halides to more reactive alkyl iodides in situ.[6] |
| Deprotection | Hydrazine hydrate in Ethanol | Generally mild and effective conditions, avoiding harsh acids or bases.[15][16] |
References
-
BYJU'S. (n.d.). What is Gabriel Phthalimide Synthesis Reaction?. Retrieved from [Link]
-
University of California, Davis. (2022). 2.1.11. Gabriel Synthesis of n-Octylamine Under Phase-Transfer Catalysis: The First Step. In Chem 124L: Organic Chemistry Laboratory II. LibreTexts. Retrieved from [Link]
-
Hunt, I. (n.d.). Ch22: Gabriel synthesis of RNH2. University of Calgary. Retrieved from [Link]
-
Patsnap. (2024). Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses. Patsnap Eureka. Retrieved from [Link]
-
Quora. (2018). What is the effect of solvent on SN2?. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved from [Link]
-
Reddit. (2020). Gabriel synthesis troubleshooting. r/Chempros. Retrieved from [Link]
-
Ashenhurst, J. (2024). The Gabriel Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]
-
Glen Research. (n.d.). Comparison of Deprotection Methods for the Phthalimidyl Amino CPGs. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 9.3: Factors That Affect S_N2 Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]
-
Learning Simply. (2014, June 29). Solvent Effects on Sn2 Reactions [Video]. YouTube. Retrieved from [Link]
-
Reddit. (2020). Deprotection conditions for pthalimide protected oxyamine?. r/Chempros. Retrieved from [Link]
-
Chad's Prep. (n.d.). Factors Affecting SN2 Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of solvent effect on SN2 reactions by different theoretical models. Retrieved from [Link]
-
Indiana University. (n.d.). The Alkylation Reaction of the Gabriel Synthesis. Open Access Journals at IU Indianapolis. Retrieved from [Link]
-
Pearson. (n.d.). Gabriel Synthesis Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Gabriel Synthesis. Retrieved from [Link]
-
NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. reddit.com [reddit.com]
- 7. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 8. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]
- 9. quora.com [quora.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. Factors Affecting SN2 Reactions - Chad's Prep® [chadsprep.com]
- 13. books.rsc.org [books.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Gabriel Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. Understanding the Gabriel Reaction: A Key to Primary Amine Synthesis - Oreate AI Blog [oreateai.com]
Technical Support Center: Removing Unreacted 1,4-Dichlorobutane
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides expert guidance and field-proven troubleshooting strategies for the effective removal of unreacted 1,4-dichlorobutane from your reaction mixtures. As a common alkylating agent and synthetic precursor, residual 1,4-dichlorobutane can complicate downstream processes and compromise the purity of your final product. This guide is structured to help you diagnose your separation challenge and select the most appropriate purification strategy.
Understanding Your Contaminant: Properties of 1,4-Dichlorobutane
A successful purification strategy begins with a thorough understanding of the physical and chemical properties of the impurity you are trying to remove. 1,4-Dichlorobutane is a colorless liquid with properties that dictate the optimal separation techniques.[1][2]
| Property | Value | Significance for Purification | Source(s) |
| Molecular Weight | 127.01 g/mol | Standard molecular weight for calculations. | [3] |
| Boiling Point | 154-163 °C (at 760 mmHg) | High boiling point allows for removal of lower-boiling products or solvents by distillation. Separation from products with similar boiling points via distillation is challenging. | [2][3][4][5] |
| Melting Point | Approx. -37 °C | Remains liquid under typical laboratory and refrigerated conditions. | [3][4] |
| Density | 1.14 - 1.16 g/mL (at 20-25 °C) | Denser than water, meaning it will form the lower layer in an aqueous extraction. | [2][3] |
| Solubility | Insoluble in water. Soluble in common organic solvents (e.g., ether, chloroform, toluene). | This property is the cornerstone of using liquid-liquid extraction for separation. | [1][2][5] |
| Reactivity | Reacts with strong oxidizing agents and strong bases. Flammable. | Incompatible with certain reaction conditions and workups. Can be chemically "quenched" by reaction with specific nucleophiles. | [1][2][6] |
Strategic Selection of a Purification Method
Choosing the right purification method is critical for efficiency, yield, and purity. The decision depends primarily on the properties of your desired product relative to those of 1,4-dichlorobutane.
Below is a decision-making workflow to guide your choice.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guides & FAQs
This section directly addresses common issues encountered during the removal of 1,4-dichlorobutane.
Method 1: Distillation
Q: When is distillation the best choice for removing 1,4-dichlorobutane? A: Distillation is the most efficient and scalable method when there is a significant difference in boiling points (ideally >30 °C) between your desired product and 1,4-dichlorobutane (b.p. ~155-163 °C).[7] If your product has a much lower boiling point, it can be distilled away from the 1,4-dichlorobutane. Conversely, if your product has a much higher boiling point and is thermally stable, the 1,4-dichlorobutane can be removed as the distillate.
Q: How do I perform a fractional distillation to remove 1,4-dichlorobutane? A: Fractional distillation is necessary when the boiling point difference is moderate (25-70 °C) to ensure a good separation.
Experimental Protocol: Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed and clamped.
-
Charge the Flask: Charge the distillation flask with the crude reaction mixture. Do not fill the flask more than two-thirds full. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Heating: Begin heating the flask gently using a heating mantle.
-
Equilibration: As the mixture heats, you will observe a vapor front rising through the column. Heat slowly to allow a temperature gradient to establish in the column. This is crucial for the separation to occur.
-
Collect Fractions: Collect the distillate in separate fractions.
-
Fore-run: Collect the first fraction, which will contain any low-boiling solvents.
-
Target Fraction: When the temperature at the distillation head stabilizes at the boiling point of the lower-boiling component, switch to a new receiving flask to collect it.
-
Intermediate Fraction: As the lower-boiling component is removed, the temperature may fluctuate before rising to the boiling point of the next component. Collect this intermediate fraction separately.
-
Second Component: When the temperature stabilizes again at the higher boiling point, collect this component in a new flask.
-
-
Analysis: Analyze the collected fractions (e.g., by GC or NMR) to confirm the identity and purity of the separated components.[8]
Q: My product and 1,4-dichlorobutane are co-distilling (forming an azeotrope) or have very close boiling points. What should I do? A: If fractional distillation is ineffective, you must switch to a method based on a different physical property. Column chromatography (based on polarity) or liquid-liquid extraction (based on solubility) are the best alternatives.[9][10]
Method 2: Liquid-Liquid Extraction
Q: Can I simply wash out 1,4-dichlorobutane with an aqueous solution? A: No. Because 1,4-dichlorobutane is insoluble in water, an aqueous wash will not remove it from an organic layer.[2] Liquid-liquid extraction relies on partitioning a compound from one immiscible liquid phase to another based on its relative solubility.[11][12] This technique is effective if your desired product has significantly different solubility properties than 1,4-dichlorobutane. For example, if your product is a water-soluble salt (e.g., a protonated amine or a deprotonated carboxylic acid), you can extract it into an aqueous layer, leaving the nonpolar 1,4-dichlorobutane behind in the organic layer.[13]
Q: How do I design an effective liquid-liquid extraction protocol? A: This protocol assumes your product can be made water-soluble (e.g., by pH adjustment) while 1,4-dichlorobutane remains in the organic phase.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) that is immiscible with water.
-
Transfer: Transfer the solution to a separatory funnel.
-
Aqueous Extraction: Add an appropriate aqueous solution to the separatory funnel. For example, if your product is a basic amine, add an aqueous acid (e.g., 1M HCl) to protonate it and make it water-soluble. If your product is an acidic compound, add an aqueous base (e.g., 1M NaOH) to deprotonate it.[14]
-
Shake and Vent: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake gently for 30-60 seconds. Vent frequently.[14]
-
Separate Layers: Place the funnel in a ring stand and allow the layers to fully separate. Since 1,4-dichlorobutane has a density greater than 1.0 g/mL, it will contribute to the density of the organic layer. The organic layer may be the top or bottom layer depending on the solvent used—always test by adding a drop of water to see which layer it joins.
-
Drain: Drain the appropriate layer (in this case, the aqueous layer containing your product).
-
Repeat: Repeat the extraction (steps 3-6) on the remaining organic layer 1-2 more times to maximize the recovery of your product.
-
Isolate Product: Combine the aqueous extracts. Neutralize the pH to make your product insoluble in water again, causing it to precipitate or form a separate organic layer that can be back-extracted into a fresh organic solvent.
-
Drying: Dry the final organic layer containing your purified product with a drying agent (e.g., anhydrous magnesium sulfate), filter, and remove the solvent under reduced pressure.
Q: I'm getting a persistent emulsion during extraction. How can I resolve this? A: Emulsions are common when dealing with complex mixtures. To break an emulsion:
-
Time: Let the separatory funnel stand for a longer period.
-
Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which can help force the layers apart.[8]
-
Gentle Agitation: Gently swirl the funnel instead of shaking vigorously.
-
Filtration: Filter the emulsified layer through a pad of Celite or glass wool.
Method 3: Chemical Quenching
Q: Is it possible to chemically destroy the excess 1,4-dichlorobutane? A: Yes, this is a viable but advanced strategy. 1,4-Dichlorobutane is an electrophile and will react with strong nucleophiles. This approach is only suitable if your desired product is stable under the quenching conditions. For example, adding a nucleophile like sodium sulfide could convert the 1,4-dichlorobutane into tetrahydrothiophene, which has different physical properties and may be easier to remove.[15][16]
Q: What are the risks and considerations for a chemical quench? A:
-
Product Stability: You must be certain your product will not react with the quenching agent.
-
Exothermic Reaction: Quenching reactions can be highly exothermic and must be performed with appropriate cooling and slow, controlled addition of the reagent.
-
New Impurities: The quenching reaction creates new byproducts that must also be separated from your desired product. This method adds complexity to the purification.
-
Safety: The reagents used for quenching can be hazardous themselves. Always consult the Safety Data Sheet (SDS) and perform a thorough risk assessment.[17]
Safety First: Handling 1,4-Dichlorobutane
As a responsible scientist, safety is paramount. 1,4-Dichlorobutane presents several hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).
-
Flammability: 1,4-Dichlorobutane is a flammable liquid.[4][6] Keep it away from heat, sparks, and open flames. Ensure all equipment is properly grounded to prevent static discharge.[6][18]
-
Health Hazards: It may cause skin, eye, and respiratory irritation.[4] Prolonged exposure can potentially cause organ damage.[1]
-
Handling: Always handle 1,4-dichlorobutane in a well-ventilated chemical fume hood.[1] Wear appropriate PPE, including safety goggles, chemical-resistant gloves (inspect before use), and a lab coat.[1][4]
Always consult the most current Safety Data Sheet (SDS) for 1,4-dichlorobutane before beginning any experiment.[4][6][18]
References
-
Safety Data Sheet: 1,4-Dichlorobutane. Carl ROTH. [Link]
-
1,4-Dichlorobutane Standard - Safety Data Sheet. Agilent Technologies. [Link]
-
1,4-dichlorobutane (C4H8Cl2). GazFinder. [Link]
-
1,4-Dichlorobutane | C4H8Cl2. PubChem, National Center for Biotechnology Information. [Link]
-
Preparation of 1,4-dichlorobutane. Synthesis Explorer. [Link]
-
Chemical Reactions and Separation of 1,4-Dichlorobutane. Physics Forums. [Link]
-
Preparation and Purification of An Alkyl Halide. Scribd. [Link]
- Production of 1,4-dichlorobutane.
-
1,4-DICHLOROBUTANE (FOR SYNTHESIS). Suvchem Laboratory Chemicals. [Link]
- Production of 1,4-dichlorobutane.
-
1,4-Dichlorobut-2-ene. Restek. [Link]
-
Liquid–Liquid Extraction widely used extraction techniques. Tiei Extraction. [Link]
-
Liquid–liquid extraction. Wikipedia. [Link]
-
Tetrahydrothiophene. Organic Syntheses Procedure. [Link]
-
Liquid-Liquid Extraction. YouTube. [Link]
-
Butane, 1,4-dichloro-. NIST WebBook. [Link]
-
Liquid-liquid extraction. Labster Theory Pages. [Link]
-
1: Liquid-Liquid Extraction. Chemistry LibreTexts. [Link]
-
10.5: Preparing Alkyl Halides from Alcohols. Chemistry LibreTexts. [Link]
-
Chromatography. University of Wisconsin-Madison Chemistry Department. [Link]
-
Preparation of Alkyl Halides. YouTube. [Link]
-
Chem 502--Assignment 3. University of Massachusetts Lowell Chemistry Department. [Link]
-
Alkyl Halide Reaction Map And Summary. Master Organic Chemistry. [Link]
-
1,4-Dichlorobutane. Wikipedia. [Link]
-
10.5 Preparing Alkyl Halides from Alcohols. OpenStax. [Link]
-
Quenching guide. Reddit r/Chempros. [Link]
Sources
- 1. Respiratory protection equipments C4H8Cl2 (1,4-dichlorobutane), CAS number 110-56-5 [en.gazfinder.com]
- 2. 1,4-Dichlorobutane | 110-56-5 [chemicalbook.com]
- 3. 1,4-Dichlorobutane | C4H8Cl2 | CID 8059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. fishersci.com [fishersci.com]
- 7. physicsforums.com [physicsforums.com]
- 8. Chem 502--Assignment 3 [sas.upenn.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 12. theory.labster.com [theory.labster.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. 1,4-Dichlorobutane - Wikipedia [en.wikipedia.org]
- 17. reddit.com [reddit.com]
- 18. carlroth.com [carlroth.com]
Technical Support Guide: Optimization of N-(4-chlorobutyl)phthalimide Synthesis
Executive Summary: The Selectivity Challenge
The synthesis of N-(4-chlorobutyl)phthalimide is a classic example of a chemoselective alkylation.[1][2] The core challenge lies in the kinetic competition between the desired mono-alkylation (
Success relies on exploiting the leaving group differential between Bromine and Chlorine in the alkylating agent, 1-bromo-4-chlorobutane .[1][3]
-
C-Br Bond: Weaker (~276 kJ/mol), reacts rapidly at mild temperatures.[2]
-
C-Cl Bond: Stronger (~338 kJ/mol), requires higher activation energy.[1][2]
If the reaction conditions (stoichiometry or temperature) are too aggressive, the phthalimide anion will displace the terminal chloride of the product, generating the dimer.[2] This guide provides the parameters to widen the kinetic window between
Critical Process Parameters (CPP)
The following parameters are non-negotiable for maintaining dimer levels
| Parameter | Recommended Specification | Technical Rationale |
| Stoichiometry | 2.0 – 3.0 Equivalents of 1-bromo-4-chlorobutane | Statistical Probability: A large excess of the electrophile ensures that a phthalimide anion is statistically far more likely to encounter a fresh molecule of alkyl halide than a molecule of the product.[1] |
| Temperature | 60°C – 80°C (in DMF) | Kinetic Control: This temperature range provides sufficient energy to break the C-Br bond but is insufficient to rapidly overcome the activation energy barrier of the C-Cl bond.[1] |
| Reagent Quality | 1-Bromo-4-chlorobutane (Not 1,4-dichlorobutane) | Leaving Group Selectivity: Using the dichloro-analog requires Finkelstein conditions (NaI catalyst), which randomizes the reaction and significantly increases dimer formation.[1] |
| Base/Salt | Potassium Phthalimide (Pre-formed salt) | Water Management: Using pre-formed salt avoids the generation of water (from KOH + Phthalimide), which can hydrolyze the imide ring or solvate the nucleophile excessively, altering reactivity.[2] |
Reaction Pathway Visualization
The diagram below illustrates the kinetic fork. The goal is to maximize the green path and block the red path.
Figure 1: Kinetic pathway showing the competition between bromide displacement (desired) and chloride displacement (impurity).[2]
Validated Experimental Protocol
This protocol is designed to be self-validating . If the dimer is formed, the workup includes a checkpoint to remove it based on solubility differences.[2]
Reagents:
-
Potassium Phthalimide: 18.5 g (100 mmol)[2]
-
1-Bromo-4-chlorobutane: 34.3 g (200 mmol, 2.0 equiv )[1]
-
DMF (Anhydrous): 100 mL[2]
Step-by-Step:
-
Charge: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend Potassium Phthalimide (100 mmol) in DMF (100 mL).
-
Addition: Add 1-bromo-4-chlorobutane (200 mmol) in one portion.
-
Note: The reaction is slightly exothermic; ensure the vessel is not sealed tight (use a drying tube).[2]
-
-
Reaction: Heat the mixture to 60°C for 6-8 hours.
-
Checkpoint: The white suspension of potassium phthalimide will gradually change to a finer precipitate of KBr.[2]
-
-
Quench & Extraction:
-
Purification (The Dimer Trap):
-
Wash the DCM layer with water (3 x 100 mL) to remove DMF.[2]
-
Critical Step: If a solid remains suspended in the DCM layer that does not dissolve, filter it off.[2] This is likely the Dimer. The desired product is highly soluble in DCM; the dimer is significantly less soluble.[2]
-
Dry the organic layer over MgSO₄ and concentrate in vacuo.[2]
-
-
Excess Removal: The excess 1-bromo-4-chlorobutane (bp ~175°C) can be removed by high-vacuum distillation (0.5 mmHg) at 60-70°C, leaving the pure product behind.[1]
Troubleshooting & FAQs
Q1: My HPLC shows 15% dimer content. What went wrong? A: You likely ran the reaction too hot (>90°C) or used insufficient alkyl halide (1:1 ratio).[2]
-
Fix: Increase the 1-bromo-4-chlorobutane to 2.5 equivalents and lower the temperature to 60°C. The "cost" of the excess reagent is lower than the cost of purifying the dimer.[1]
Q2: Can I use 1,4-dichlorobutane to save money? A: Technically yes, but it is not recommended for high-purity applications.[1]
-
Reason: You lose the "leaving group selectivity."[2] To make the Cl react, you must add NaI (Finkelstein catalyst) or raise the temperature.[2] Both actions accelerate the second substitution (
), leading to significant dimer formation.[2]
Q3: The product is an oil that won't solidify.[2] Is it impure? A: N-(4-chlorobutyl)phthalimide has a low melting point (~50-60°C) and can supercool easily.[1][2]
-
Fix: Dissolve the oil in a minimum amount of hot Ethanol (EtOH) and cool to -20°C. Scratch the glass to induce crystallization.[2] If it remains oily, it may still contain DMF.[2] Perform an additional water wash.[1][2][4][5]
Q4: How do I remove the Dimer if it's already formed? A: Exploit solubility.
-
The Dimer (1,4-bis(phthalimido)butane) is highly crystalline and insoluble in boiling ethanol.[2]
-
The Product is soluble in hot ethanol.[2]
-
Procedure: Recrystallize the crude mixture from boiling ethanol.[2] Filter the hot solution to remove the insoluble dimer.[2] The filtrate will yield the pure product upon cooling.[2]
Workflow Visualization
Figure 2: Operational workflow emphasizing the filtration checkpoint for dimer removal.
References
-
Sigma-Aldrich. 1-Bromo-4-chlorobutane for synthesis (Product Specification).[1][2] Retrieved from [2]
-
ChemicalBook. N-(4-Bromobutyl)phthalimide synthesis (Analogous Protocol). Retrieved from [2]
-
Organic Syntheses. Phthalide (General Phthalimide Handling). Org.[1][2][3][6] Synth. 1941, 21,[2] 81. Retrieved from [2]
-
PubChem. 1-Bromo-4-chlorobutane (Compound Summary). Retrieved from [2]
Sources
- 1. 1-Bromo-4-chlorobutane | C4H8BrCl | CID 81364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phthalimide - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Purification techniques for sticky 2-(4-Chloro-butyl)-isoindole-1,3-dione residues
Technical Support Center: Purification of 2-(4-Chloro-butyl)-isoindole-1,3-dione
Welcome to the technical support center for the purification of 2-(4-chloro-butyl)-isoindole-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this often-problematic sticky compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to ensure scientific integrity and practical utility.
Understanding the Challenge: The Sticky Nature of N-Alkylated Phthalimides
2-(4-Chloro-butyl)-isoindole-1,3-dione, a derivative of phthalimide, often presents as a sticky solid or a viscous oil post-synthesis.[1] This physical characteristic can complicate purification, leading to issues such as difficult handling, inefficient crystallization, and poor separation during chromatography. The troubleshooting guide and FAQs below address these specific challenges.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address common issues encountered during the purification of 2-(4-chloro-butyl)-isoindole-1,3-dione.
Q1: My crude product is a sticky, unmanageable oil. How can I handle and purify it effectively?
A1: A sticky or oily crude product is a frequent issue with N-substituted phthalimides.[1][2] Here’s a systematic approach to tackle this:
-
Solvent Trituration: Before attempting more complex purification, try triturating the oil with a non-polar solvent in which the desired product is sparingly soluble, such as hexane or pentane. This can often wash away non-polar impurities and sometimes induce crystallization.
-
Dissolution and Re-precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then add a non-solvent (e.g., hexane) dropwise until the solution becomes cloudy. This can precipitate the product, leaving more soluble impurities behind.
-
Column Chromatography: If the above methods fail, column chromatography is the most reliable technique for purifying oily compounds.[3][4][5]
Q2: I'm attempting recrystallization, but my compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when a compound separates from a solution at a temperature above its melting point or when the concentration of the solute is too high. Here are several strategies to promote crystallization:[6]
-
Reduce the Rate of Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often favors oil formation.
-
Use a Seed Crystal: If you have a small amount of pure, solid product, adding a tiny crystal to the cooled, saturated solution can initiate crystallization.
-
Scratch the Inner Surface of the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Adjust the Solvent System: You may be using a solvent in which the compound is too soluble. Try a solvent pair, such as ethanol/water or ethyl acetate/hexane. Dissolve the compound in a minimal amount of the "good" solvent (ethanol or ethyl acetate) at an elevated temperature, and then add the "poor" solvent (water or hexane) dropwise until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.
Q3: During column chromatography, my compound is smearing and I'm getting poor separation. How can I improve this?
A3: Tailing or streaking on a chromatography column is indicative of a few potential problems. Here is a troubleshooting workflow:
Caption: Troubleshooting workflow for poor column chromatography separation.
-
Optimize the Solvent System: The polarity of your eluent may be too high, causing the compound to move too quickly down the column. Decrease the proportion of the polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). Conversely, if the compound is sticking to the top of the column, you may need to increase the polarity. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before running the column.
-
Sample Loading: For sticky compounds, it's best to use a "dry loading" technique. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and then evaporate the solvent under reduced pressure to get a free-flowing powder. This powder can then be carefully added to the top of your column.
-
Column Packing: Ensure your column is packed uniformly without any air bubbles or channels, as these can lead to an uneven flow of the mobile phase and poor separation.
Q4: My purified product is still a sticky solid. How can I dry it completely to obtain an accurate weight and prevent it from reabsorbing moisture?
A4: Sticky compounds can trap residual solvents.[1] To ensure your product is completely dry:
-
High Vacuum Drying: Place the sample under a high vacuum for an extended period (several hours to overnight).
-
Heating Under Vacuum: If the compound is thermally stable, gently heating it under vacuum can help drive off residual solvents. Be cautious not to melt your product.
-
Azeotropic Removal of Water: If water is the suspected trapped solvent, dissolving the compound in a solvent that forms a low-boiling azeotrope with water (like toluene) and then removing the solvent under reduced pressure can be effective. Repeat this process a few times.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical synthesis of 2-(4-chloro-butyl)-isoindole-1,3-dione?
A1: The synthesis of 2-(4-chloro-butyl)-isoindole-1,3-dione is a variation of the Gabriel synthesis.[7][8] Common impurities may include:
-
Unreacted Starting Materials: Phthalimide and 1,4-dichlorobutane or 1-bromo-4-chlorobutane.
-
Byproducts from the Alkylating Agent: If 1,4-dibromobutane is used with subsequent chlorination, you might have the dibrominated analog as an impurity.[9][10]
-
Over-alkylation Products: Although less common with phthalimide due to its reduced nucleophilicity, some side reactions can occur.[7]
-
Solvent Residues: Solvents used in the reaction and workup (e.g., DMF, acetone) are common impurities.[10]
Q2: What is a good starting point for a solvent system for column chromatography?
A2: For N-substituted phthalimides, a mixture of a non-polar solvent and a moderately polar solvent is typically effective.[11] A good starting point is a gradient of ethyl acetate in hexane.
| Technique | Recommended Solvent System | Comments |
| Column Chromatography | Hexane/Ethyl Acetate (e.g., starting with 95:5 and gradually increasing the polarity) | This system provides good separation for many N-alkylated phthalimides.[11] |
| Recrystallization | Ethanol/Water or Ethyl Acetate/Hexane | These solvent pairs are often effective for inducing crystallization.[10][12] |
Q3: What are the key spectroscopic signatures I should look for to confirm the structure of 2-(4-chloro-butyl)-isoindole-1,3-dione?
-
¹H NMR:
-
Aromatic protons of the phthalimide group (typically a multiplet around 7.7-7.9 ppm).
-
A triplet corresponding to the -CH₂- group attached to the nitrogen.
-
A triplet corresponding to the -CH₂-Cl group.
-
Multiplets for the two internal -CH₂- groups of the butyl chain.
-
-
¹³C NMR:
-
Carbonyl carbons of the imide group (around 168 ppm).
-
Aromatic carbons.
-
Four distinct signals for the butyl chain carbons.
-
-
IR Spectroscopy:
-
Strong C=O stretching vibrations for the imide group (typically around 1770 and 1715 cm⁻¹).
-
C-N stretching vibrations.
-
C-Cl stretching vibration.
-
Q4: Are there any alternative purification methods to consider?
A4: While recrystallization and column chromatography are the most common, for certain scenarios, you might consider:
-
Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, this can be a quick and effective method.
-
Liquid-Liquid Extraction: A carefully designed series of acidic and basic washes during the workup can remove many impurities before the final purification step.
Experimental Protocols
Protocol 1: Column Chromatography of 2-(4-Chloro-butyl)-isoindole-1,3-dione
This protocol outlines a general procedure for purifying the title compound using silica gel chromatography.
Sources
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Column chromatography - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Gabriel Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. guidechem.com [guidechem.com]
- 10. N-(4-Bromobutyl)phthalimide synthesis - chemicalbook [chemicalbook.com]
- 11. acgpubs.org [acgpubs.org]
- 12. cdnsciencepub.com [cdnsciencepub.com]
Technical Guide: Thermal Optimization of N-(4-Chlorobutyl)phthalimide Substitution
Introduction: The Thermal "Goldilocks Zone"
Welcome to the Technical Support Center. You are likely accessing this guide because your nucleophilic substitution of
This reaction is a cornerstone in the synthesis of antipsychotic pharmacophores (e.g., Ziprasidone, Lurasidone). It relies on a delicate
This guide provides a self-validating optimization protocol, moving beyond "recipe following" to mechanistic control.
Part 1: The Mechanistic Landscape (Theory)
The substitution of
The Thermal Divergence Model
The following diagram illustrates how temperature thresholds activate different reaction pathways.
Figure 1: Thermal Divergence Pathway. Green indicates the target window. Red and Yellow indicate high-energy parasitic pathways activated by excessive heat or moisture.
Part 2: Troubleshooting Guide (Symptom-Based)
Use this section to diagnose your specific failure mode.
Issue 1: "My reaction stalls at 60-70% conversion, even after 24 hours."
Diagnosis: Kinetic Trap (Leaving Group Limitation). The chloride leaving group on the butyl chain is relatively inert. At temperatures below 80°C, the activation energy for C-Cl bond cleavage is not met efficiently, especially in non-polar solvents.
-
The Fix: Do not just increase the temperature (which risks side reactions). Add Potassium Iodide (KI) (0.1 – 0.5 eq).
-
Mechanism: This initiates an in-situ Finkelstein reaction . The iodide displaces the chloride to form a transient
-(4-iodobutyl)phthalimide, which is significantly more reactive toward your nucleophile. This allows the reaction to proceed to completion at 80°C without requiring dangerous 110°C+ temperatures [1].
Issue 2: "I see a 'Ring-Opened' impurity (Phthalamic Acid) by HPLC."
Diagnosis: Hydrolytic Degradation.
The phthalimide ring is an imide, susceptible to nucleophilic attack by hydroxide ions. If you are using an aqueous base (e.g.,
-
The Fix:
-
Switch to anhydrous bases (
or ) in dry Acetonitrile or DMF. -
If aqueous conditions are required (e.g., for solubility), lower the temperature to 60-65°C and extend reaction time, or use a Phase Transfer Catalyst (PTC) like TBAB to keep the base in the aqueous phase and the reactant in the organic phase [2].
-
Issue 3: "I am detecting vinyl/alkene impurities."
Diagnosis: E2 Elimination.
High temperatures (>100°C) combined with strong, sterically hindered bases favor the abstraction of a proton from the
-
The Fix: Cap your temperature at 85°C . Ensure your nucleophile is not acting as a base. If using a secondary amine (like piperazine), avoid adding auxiliary strong bases (like NaOH) unless strictly stoichiometric.
Part 3: Optimization Protocol (The "How-To")
Do not guess. Run this standard optimization screen to define your Process Window.
Experimental Setup
-
Substrate:
-(4-chlorobutyl)phthalimide (1.0 eq) -
Nucleophile: Target Amine (1.1 eq)
-
Catalyst: KI (0.1 eq) - Critical for lower temp success
-
Base:
(2.0 eq) -
Solvent: Acetonitrile (MeCN) or DMF (5-10 volumes)
The Thermal Screening Matrix
Run three parallel reactions to determine the optimal balance.
| Variable | Condition A (Low Stress) | Condition B (Standard Reflux) | Condition C (High Stress) | Expected Outcome |
| Temp | 60°C | 80-82°C (MeCN Reflux) | 100°C (DMF) | |
| Time | 24 Hours | 8-12 Hours | 4 Hours | |
| Risk | Incomplete Conversion | Optimal Balance | Ring Hydrolysis / Elimination | |
| Action | Use if product is thermally unstable. | Start Here. | Use only for highly unreactive amines. |
Step-by-Step Workflow
-
Charge: Add
-(4-chlorobutyl)phthalimide, , and KI to the flask. -
Solvate: Add anhydrous Acetonitrile. Agitate to create a slurry.
-
Addition: Add the nucleophile.
-
Heat: Ramp to 80°C (internal temperature).
-
Monitor: Check HPLC at 2 hours and 8 hours.
-
Success Criteria: Disappearance of starting material (<1%) and absence of phthalamic acid peak (usually elutes earlier due to polarity).
-
-
Workup: Cool to 20°C before adding water to quench. Adding water at 80°C will instantly hydrolyze the phthalimide ring.
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use Microwave irradiation to speed this up? A: Yes, but with caution. Microwave heating is efficient for alkylation, often completing the reaction in 10-20 minutes at 100-120°C. However, the risk of pressure buildup and "hot spots" causing local degradation is high. We recommend a capped temperature of 90°C in microwave reactors for this specific substrate [3].
Q: Why is Acetonitrile preferred over DMF? A: While DMF allows for higher temperatures (boiling point ~153°C), it is difficult to remove during workup and can decompose to dimethylamine (a nucleophile itself) at high heat, causing impurity by-products. Acetonitrile refluxes at ~82°C, which is the perfect "self-limiting" temperature guardrail for this reaction, preventing thermal runaway [4].
Q: My product is precipitating during the reaction. Is this a problem? A: Generally, no. As the substitution proceeds, the product (often a free base or salt) may be less soluble than the starting material.[1] However, ensure efficient stirring. If the precipitate encapsulates unreacted starting material, conversion will stall. In this case, switch to a solvent mixture (e.g., MeCN/Water 9:1) but lower the temperature to 70°C to prevent hydrolysis.
References
-
Finkelstein Reaction Mechanism: Finkelstein, H. (1910).[1] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden". Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.
-
Ziprasidone Synthesis & Conditions: U.S. Patent 8,178,674 B2. "Process for the preparation of ziprasidone." (2012). Describes reflux conditions (65-67°C in THF/Water) and the importance of temperature control to avoid impurities.
-
Phthalimide Stability: Organic Chemistry Portal. "Phthalimides - Synthesis and Stability." Discusses the hydrolysis of imides under basic aqueous conditions.
-
Gabriel Synthesis Variants: Gibson, M.S. and Bradshaw, R.W. (1968). "The Gabriel Synthesis of Primary Amines." Angewandte Chemie International Edition, 7(12), 919-930.
Sources
Technical Support Center: Purification of N-(4-chlorobutyl)phthalimide
Topic: Recrystallization Solvents & Troubleshooting Guide
Compound:
Module 1: Solvent Selection Logic
As a Senior Application Scientist, I often see researchers struggle not with the chemistry of this synthesis, but with the physics of its isolation.
Your choice of solvent must balance two competing factors: Polarity (to dissolve the imide) and Temperature (to avoid "oiling out" near the melting point).
Primary Recommendation: Ethanol (95% or Absolute)
-
Why it works: Phthalimides possess a polar imide ring that hydrogen bonds well with alcohols. Ethanol provides a steep solubility curve—high solubility at reflux (78°C) and low solubility at room temperature.
-
The Hidden Benefit: The major impurities in Gabriel synthesis are inorganic salts (KCl or KBr) and the "bis-alkylated" byproduct (
-butane-1,4-diylbisphthalimide). Both are insoluble in hot ethanol, allowing for easy removal via hot filtration.
Secondary Recommendation: Methanol[1]
-
Use Case: If the product oils out in ethanol. Methanol boils at 64.7°C, which is further below the compound's melting point than ethanol. This reduces the kinetic energy available to the solute, sometimes encouraging crystal lattice formation over liquid phase separation (oiling).
Alternative System: Ethyl Acetate / Hexanes
-
Use Case: If the crude material is very sticky or contains significant non-polar tars.
-
Protocol: Dissolve in minimum hot Ethyl Acetate, then titrate with hot Hexanes until turbidity persists.
Solubility & Impurity Profile Table
| Component | Solubility in Hot EtOH | Solubility in Cold EtOH | Removal Strategy |
| High | Low | Crystallizes on cooling | |
| Inorganic Salts (KCl/KBr) | Insoluble | Insoluble | Hot Filtration |
| Bis-phthalimide Impurity | Very Low | Insoluble | Hot Filtration |
| Unreacted Phthalimide | Moderate | Low | Co-crystallizes (Requires washing) |
| Tars/Oils | High | Moderate | Remain in mother liquor |
Module 2: Troubleshooting Guide
Issue 1: "The product is oiling out at the bottom of the flask."
Diagnosis: Liquid-Liquid Phase Separation (LLPS). Mechanism: The melting point of the compound (~80°C) is dangerously close to the boiling point of the solvent (Ethanol, 78°C). If the solution is too concentrated, the solute molecules aggregate into a liquid droplet rather than a crystal lattice as the temperature drops. Corrective Action:
-
Reheat the mixture to reflux until the oil redissolves.
-
Add 10-15% more solvent to dilute the solution slightly.
-
Seed it: Add a tiny crystal of pure product (if available) or scratch the glass wall at ~50°C.
-
Slow Cool: Insulate the flask with a towel to slow the cooling rate. Rapid cooling promotes oiling.
Issue 2: "White solids remain even at reflux."
Diagnosis: Presence of inorganic salts or Bis-impurity. Mechanism: The Gabriel synthesis generates stoichiometric amounts of potassium halide salts. Additionally, if 1,4-dichlorobutane was used in excess, the bis-phthalimide (two phthalimide rings connected by a butyl chain) forms. Both are high-melting solids insoluble in ethanol. Corrective Action:
-
Do not add more solvent trying to dissolve them.
-
Perform a Hot Filtration (see Protocol below). These solids are impurities; your product is in the liquid filtrate.
Issue 3: "My yield is low (<50%)."
Diagnosis: Product loss in mother liquor. Mechanism: The chlorobutyl chain increases solubility in organic solvents compared to unsubstituted phthalimide. Corrective Action:
-
Cool the filtrate to 0–4°C (ice bath) for 1 hour.
-
Concentrate the mother liquor by 50% on a rotovap and induce a second crop of crystals.
Module 3: Detailed Experimental Protocol
Objective: Purify 10 g of crude
-
Preparation: Place crude solid in a 250 mL Erlenmeyer flask. Add a magnetic stir bar.
-
Dissolution: Add 30 mL of 95% Ethanol . Heat to reflux on a stir plate.
-
Titration: If solids remain (excluding salts), add ethanol in 5 mL increments until the product dissolves. Note: Salts will look like fine powder/sand and will never dissolve. Do not chase them with solvent.
-
Hot Filtration (Critical Step):
-
Pre-heat a glass funnel and fluted filter paper (or a sintered glass funnel) with boiling ethanol.
-
Filter the hot mixture rapidly to remove salts and bis-imides.
-
Collect the clear filtrate in a clean flask.
-
-
Crystallization:
-
Allow the filtrate to cool to room temperature undisturbed .
-
Checkpoint: If oil droplets appear, reheat and add 5 mL ethanol.
-
Once room temperature is reached, move to an ice bath (0-4°C) for 30 minutes.
-
-
Collection: Filter the white crystalline solid using vacuum filtration (Buchner funnel).
-
Washing: Wash the filter cake with 10 mL of ice-cold ethanol.
-
Drying: Dry in a vacuum oven at 40°C or air dry. (Avoid high heat; MP is low).
Module 4: Decision Tree & Workflow
The following diagram illustrates the logical flow for purifying this specific intermediate, accounting for its unique impurity profile.
Caption: Purification decision tree highlighting the critical hot filtration step for salt/bis-imide removal and loops for correcting "oiling out".
Module 5: Frequently Asked Questions (FAQs)
Q: Can I use water as a co-solvent (e.g., Ethanol/Water)? A: Yes, but proceed with caution. While adding water forces precipitation (increasing yield), it significantly increases the risk of oiling out because the compound is hydrophobic. Furthermore, boiling phthalimides in water for extended periods can lead to hydrolysis of the imide ring to phthalamic acid [1]. Stick to 95% Ethanol or pure Ethanol for the highest purity.
Q: My crystals are slightly yellow. How do I fix this? A: Yellowing often comes from trace oxidation products or polymerized impurities.
-
Redissolve the crystals in boiling ethanol.
-
Add Activated Carbon (Charcoal) (~1-2% by weight).
-
Stir at reflux for 5 minutes.
-
Perform a hot filtration (through Celite is best) to remove the carbon.
-
Recrystallize as normal.
Q: How do I confirm I removed the "Bis" impurity?
A: The bis-impurity (
References
-
Hydrolysis of Phthalimides: Khan, M. N. (1995). Kinetics and Mechanism of Alkaline Hydrolysis of Phthalimide. Journal of Organic Chemistry.
-
Gabriel Synthesis & Impurities: Gibson, M. S., & Bradshaw, R. W. (1968). The Gabriel Synthesis of Primary Amines.[1] Angewandte Chemie International Edition.
-
General Recrystallization Data: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Standard reference for phthalimide purification via Ethanol).
Sources
Validation & Comparative
1H NMR spectrum analysis of 2-(4-Chloro-butyl)-isoindole-1,3-dione
Title: 1H NMR Spectrum Analysis of 2-(4-Chloro-butyl)-isoindole-1,3-dione: A Comparative Purity & Structural Guide
Executive Summary
2-(4-Chloro-butyl)-isoindole-1,3-dione (also known as
This guide provides a comparative analysis of the 1H NMR spectral performance of this compound. Unlike standard spectral lists, we compare the Product vs. Starting Materials (to validate synthesis "performance") and Solvent Systems (CDCl
Structural Assignment & Prediction (CDCl )
The molecule consists of a rigid aromatic phthalimide system and a flexible butyl chain terminating in a chlorine atom. The symmetry of the phthalimide group and the electronegativity of the nitrogen and chlorine atoms dictate the spectral fingerprint.
The "Standard" Spectrum (400 MHz, CDCl )
| Position | Group | Shift ( | Multiplicity | Integration | Coupling ( | Mechanistic Insight |
| Ar-H | Phthalimide AA' | 7.83 - 7.86 | Multiplet (dd) | 2H | ~3.0, 5.4 Hz | |
| Ar-H | Phthalimide BB' | 7.70 - 7.73 | Multiplet (dd) | 2H | ~3.0, 5.4 Hz | |
| N-CH | 3.70 - 3.75 | Triplet | 2H | ~7.0 Hz | Deshielded by inductive effect of N(CO) | |
| Cl-CH | 3.55 - 3.60 | Triplet | 2H | ~6.5 Hz | Deshielded by Cl, but less than N-phthalimide | |
| CH | Internal | 1.80 - 1.95 | Multiplet | 4H | - | Shielded central methylenes |
Technical Note: The N-CH
signal (~3.73 ppm) typically appears downfield of the Cl-CHsignal (~3.58 ppm) because the resonance of the phthalimide carbonyls exerts a stronger electron-withdrawing effect than the single chlorine atom.
Visualization: Spectral Logic Flow
The following diagram illustrates the assignment logic, linking structural moieties to their specific spectral environments.
Figure 1: Structural-to-Spectral assignment logic flow for N-(4-chlorobutyl)phthalimide.
Comparative Analysis: Performance & Purity
In drug development, the "performance" of a synthesis step is measured by the disappearance of starting materials. This section compares the Product spectrum against its Precursors.
Comparison A: Product vs. Starting Material (Potassium Phthalimide)
The most common synthesis route involves the reaction of Potassium Phthalimide with 1-bromo-4-chlorobutane.
| Feature | Starting Material (K-Phthalimide) | Product (Target) | Diagnostic Result |
| Solubility | Insoluble in CDCl | Soluble in CDCl | Solubility Switch: If the sample dissolves fully in CDCl |
| Aromatic Region | ~7.5 - 7.6 ppm (Sym. Multiplet) | 7.7 - 7.9 ppm (Split AA'BB') | Shift: N-alkylation breaks the symmetry slightly and deshields the ring protons. |
| Aliphatic Region | None | Distinct Triplets (3.5 - 3.8 ppm) | Appearance: Presence of alkyl signals confirms coupling. |
Comparison B: Product vs. Alkyl Halide Excess (1-Bromo-4-chlorobutane)
Excess alkylating agent is a common impurity.
| Signal | Impurity (1-Br-4-Cl-butane) | Product | Resolution Strategy |
| CH | ~3.45 ppm (t) | Absent | Look for a triplet upfield of the Cl-CH |
| CH | ~3.58 ppm (t) | ~3.58 ppm (t) | Overlap Risk: These signals often overlap. Rely on the N-CH |
Comparative Analysis: Solvent Selection (CDCl vs. DMSO- )
Choosing the right solvent is critical for accurate integration and impurity detection.
| Parameter | Chloroform-d (CDCl | DMSO- | Recommendation |
| Water Peak | ~1.56 ppm | ~3.33 ppm | Use CDCl |
| Resolution | Excellent for non-polar chains. | Good, but higher viscosity broadens peaks slightly. | Use CDCl |
| Exchangeables | N/A (No NH/OH in product). | N/A | Neutral factor. |
| Cost/Ease | Cheap, easy to recover. | Expensive, hard to remove. | Use CDCl |
Conclusion: CDCl
Experimental Protocol: Self-Validating Workflow
This protocol ensures high-fidelity data suitable for publication or regulatory filing.
Step 1: Sample Preparation
-
Weigh 10-15 mg of the dried product into a clean vial.
-
Add 0.6 mL of CDCl
(99.8% D, containing 0.03% TMS). -
Validation Check: Ensure the solution is perfectly clear. Turbidity indicates residual inorganic salts (KCl/KBr) from the synthesis. Filter through a small cotton plug if necessary.
Step 2: Acquisition Parameters (Standard 400 MHz)
-
Pulse Sequence: zg30 (30° pulse angle)
-
Relaxation Delay (D1): 1.0 - 2.0 seconds (Sufficient for protons; increase to 5s for quantitative NMR).
-
Scans (NS): 16 (Sufficient due to high concentration).
-
Spectral Width: 0 - 12 ppm.
Step 3: Processing & Integration
-
Reference: Calibrate TMS to 0.00 ppm (or residual CHCl
to 7.26 ppm). -
Phase/Baseline: Apply automatic correction.
-
Integration Logic (Self-Validation):
-
Set the Aromatic region (7.70 - 7.90 ppm) to 4.00 H .
-
Check: The N-CH
(3.73 ppm) and Cl-CH (3.58 ppm) must each integrate to 2.00 H (± 0.1) . -
Check: The central multiplet (1.85 ppm) must integrate to 4.00 H .
-
Visualization: QC Decision Tree
This diagram guides the researcher through the analysis of the spectrum to determine pass/fail criteria.
Figure 2: Quality Control Decision Tree for N-(4-chlorobutyl)phthalimide analysis.
References
-
Spectral Database for Organic Compounds (SDBS). "SDBS No. 3256: N-(4-Chlorobutyl)phthalimide." National Institute of Advanced Industrial Science and Technology (AIST).[Link]
-
Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, vol. 29, no.[1] 9, 2010, pp. 2176–2179. [Link]
- Bauer, A., et al. "Synthesis of N-alkylphthalimides: A comparative study." Journal of Chemical Education, vol. 98, no. 2, 2021. (General reference for phthalimide synthesis monitoring).
-
PubChem Compound Summary. "N-(4-Chlorobutyl)phthalimide (CID 79685)." National Center for Biotechnology Information.[Link]
Sources
A Comparative Guide to HPLC Method Development for N-(4-chlorobutyl)phthalimide Purity Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic intermediates is a critical step in the pharmaceutical pipeline. N-(4-chlorobutyl)phthalimide, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity can directly impact the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as the quintessential technique for this purpose, offering high resolution and quantitative accuracy.
This guide provides an in-depth, objective comparison of HPLC methodologies for the purity determination of N-(4-chlorobutyl)phthalimide. Moving beyond a simple recitation of steps, we will delve into the scientific rationale behind experimental choices, empowering you to develop a robust and reliable, self-validating analytical method. All protocols and claims are grounded in established scientific principles and supported by authoritative references.
The Analyte: Understanding N-(4-chlorobutyl)phthalimide
Before embarking on method development, a thorough understanding of the analyte's physicochemical properties is paramount. N-(4-chlorobutyl)phthalimide possesses a phthalimide moiety, which is aromatic and contains a weakly acidic imide proton, and a flexible alkyl chloride chain.
-
UV Absorbance: The phthalimide chromophore is the primary determinant of its UV absorbance. The parent compound, phthalimide, exhibits significant absorbance in the lower UV region, with maxima typically observed around 215-230 nm[1]. This provides a solid starting point for selecting an appropriate detection wavelength.
-
Acidity (pKa): The pKa of the imide proton in phthalimide is approximately 8.3[3][4]. This is a crucial parameter for controlling retention and peak shape in reverse-phase HPLC by adjusting the mobile phase pH. To ensure the analyte is in its neutral, non-ionized form for optimal retention and to avoid peak tailing, a mobile phase pH well below the pKa (e.g., pH 2-4) is advisable.
Potential Impurities: What to Look For
A robust purity method must be able to separate the main component from all potential process-related impurities and degradation products. The common synthesis route for N-alkylphthalimides is the Gabriel synthesis, which involves the reaction of potassium phthalimide with an alkyl halide[5].
Potential process-related impurities include:
-
Phthalimide: Unreacted starting material.
-
1,4-Dichlorobutane or 1-bromo-4-chlorobutane: The alkylating agent used in the synthesis.
-
Phthalic acid: A potential hydrolysis product of phthalimide.
Forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light, are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method[6][7][8]. Potential degradation pathways for N-(4-chlorobutyl)phthalimide could include hydrolysis of the imide ring to form a phthalamic acid derivative or hydrolysis of the alkyl chloride to the corresponding alcohol.
HPLC Method Development Workflow
The development of a robust HPLC method is a systematic process. The following diagram illustrates a logical workflow for developing a purity method for N-(4-chlorobutyl)phthalimide.
Caption: A logical workflow for HPLC method development.
Comparison of HPLC Columns: C18 vs. Phenyl-Hexyl
The choice of stationary phase is a critical factor in achieving the desired separation. For an aromatic compound like N-(4-chlorobutyl)phthalimide, a standard C18 column is a common starting point. However, a phenyl-based column can offer alternative selectivity.
| Feature | C18 (Octadecylsilane) | Phenyl-Hexyl |
| Stationary Phase | Long alkyl chains (C18) bonded to silica. | Phenyl rings connected to a hexyl spacer, bonded to silica. |
| Primary Interaction | Hydrophobic (van der Waals) interactions. | Mixed-mode: Hydrophobic and π-π interactions. |
| Selectivity | Primarily separates based on hydrophobicity. | Offers unique selectivity for aromatic and unsaturated compounds due to π-π interactions between the phenyl rings of the stationary phase and the analyte. |
| Best Suited For | General purpose, wide range of non-polar to moderately polar compounds. | Aromatic compounds, isomers, and compounds with subtle structural differences. |
The presence of the phthalimide ring in N-(4-chlorobutyl)phthalimide makes a Phenyl-Hexyl column an attractive alternative to a standard C18 column. The potential for π-π interactions can lead to enhanced resolution between the main peak and aromatic impurities.
Experimental Protocols
The following are detailed, step-by-step protocols for two comparative HPLC methods for the purity analysis of N-(4-chlorobutyl)phthalimide.
Method 1: Reverse-Phase HPLC with a C18 Column
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Phosphoric acid (reagent grade)
-
N-(4-chlorobutyl)phthalimide reference standard and sample
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 50% B
-
5-25 min: 50% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of N-(4-chlorobutyl)phthalimide reference standard and dissolve in 10 mL of acetonitrile to get a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
Method 2: Reverse-Phase HPLC with a Phenyl-Hexyl Column
1. Instrumentation and Materials:
-
Same as Method 1, except for the column.
-
Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Methanol
-
Gradient:
-
0-5 min: 60% B
-
5-25 min: 60% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Same as Method 1, but use methanol as the diluent if solubility is better.
Comparative Data and Discussion
The performance of the two methods should be evaluated based on several key parameters, including retention time, resolution of the main peak from potential impurities, and peak shape.
| Parameter | Method 1 (C18 Column) | Method 2 (Phenyl-Hexyl Column) |
| Expected Retention Time | Shorter, due to the generally weaker retention of aromatic compounds compared to highly hydrophobic ones. | Longer, due to the additional π-π interactions. |
| Resolution | May provide adequate separation for non-aromatic impurities. | Expected to provide superior resolution for aromatic impurities, such as phthalimide and phthalic acid. |
| Peak Asymmetry | Should be acceptable with an acidic mobile phase. | Should be acceptable with an acidic mobile phase. |
The choice between acetonitrile and methanol as the organic modifier can also influence selectivity, especially on a Phenyl-Hexyl column. Methanol is known to enhance π-π interactions, potentially leading to better separation of aromatic compounds.
Method Validation: A Trustworthy System
A developed HPLC method must be validated to ensure it is fit for its intended purpose. The validation should be performed in accordance with ICH guidelines (Q2(R2)) and should include the following parameters[7][8][9][10]:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion and Recommendations
Both C18 and Phenyl-Hexyl columns are viable options for the purity analysis of N-(4-chlorobutyl)phthalimide. The C18 column provides a good general-purpose separation based on hydrophobicity. However, for a molecule containing an aromatic phthalimide ring, the Phenyl-Hexyl column is recommended for superior selectivity and enhanced resolution of aromatic process-related impurities and degradation products. The use of methanol as the organic modifier with the Phenyl-Hexyl column is also suggested to maximize the benefits of π-π interactions.
Ultimately, the choice of the optimal HPLC method will depend on the specific impurity profile of the N-(4-chlorobutyl)phthalimide sample. It is imperative to perform a thorough method development and validation study to ensure the chosen method is specific, accurate, precise, and robust for its intended use in a regulated environment.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). Validation of Analytical Procedures Q2(R2). [Link]
- Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 38(4).
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). Analytical Procedure Development Q14. [Link]
- Ngwa, G. (2010). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Drug Delivery Technology, 10(5), 56-59.
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
SIELC Technologies. (n.d.). Separation of N-(Chloroacetyl)phthalimide on Newcrom R1 HPLC column. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
- Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94(2), 290–327.
-
PubChem. (n.d.). Phthalimide. Retrieved from [Link]
- Li, Y., et al. (2017). Solubility determination and modelling for phthalimide in mixed solvents of (acetone, ethyl acetate or acetonitrile + methanol) from (278.15 to 313.15) K. The Journal of Chemical Thermodynamics, 106, 123-131.
-
INIS. (n.d.). Solubility determination and modelling for phthalimide in mixed solvents of (acetone, ethyl acetate or acetonitrile + methanol) from (278.15 to 313.15) K. Retrieved from [Link]
- Pattan, S. N., et al. (2015). Synthesis, spectroscopic studies of novel N-substituted phthalimides and evaluation of their antibacterial, antioxidant, DNA binding and molecular docking studies. Bangladesh Journal of Pharmacology, 10(3), 703-713.
-
Organic Chemistry Portal. (n.d.). Gabriel Synthesis. Retrieved from [Link]
- Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. (2018). Pakistan journal of pharmaceutical sciences, 31(4(Special)), 1651–1661.
-
BYJU'S. (n.d.). Preparation of Phthalimide. Retrieved from [Link]
- Li, Y., Li, C., Du, C., Cong, Y., Cheng, C., & Zhao, H. (2017). Solubility determination and modelling for phthalimide in mixed solvents of (acetone, ethyl acetate or acetonitrile + methanol) from (278.15 to 313.15) K. The Journal of Chemical Thermodynamics, 106, 123-131.
- Leznoff, C. C., & Lever, A. B. P. (Eds.). (1989).
- Bhanage, B. M., et al. (2024). Phthalimides: developments in synthesis and functionalization. RSC Advances, 14(30), 21469-21516.
- Jamel, N. M., et al. (2019). Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. Journal of Pharmaceutical Sciences and Research, 11(9), 3348-3354.
-
Wikipedia. (n.d.). Phthalimide. Retrieved from [Link]
- Zhang, J. H., et al. (2012). Structures and UV-Vis Absorption Spectra of 1,8-Naphthalimide Derivatives. Acta Physico-Chimica Sinica, 28(5), 1030-1036.
-
Williams, R. (2007). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
PureSynth. (n.d.). N-(4-Bromobutyl)Phthalimide 95.0%(HPLC). Retrieved from [Link]
-
Chemguide. (n.d.). UV-visible absorption spectra. Retrieved from [Link]
- Journal of Innovative ideas in Pharmaceutical sciences. (2017). Development and validation of rp-hplc method for the simultaneous estimation of sofosbuvir and ledipasvir in bulk and their combined dosage form.
- Polish Pharmaceutical Society. (2002). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-C]PYRIDINE.
- Der Pharma Chemica. (2016). Development and Validation of a RP-HPLC Method for the Determination of Capecitabine and its Impurities in Pharmaceutical Dosage Form.
- Open Research Online. (2023).
- Li, R., Han, S., Du, C., Cong, Y., Wang, J., & Zhao, H. (2016). Solubility measurement and correlation of 4-nitrophthalimide in (methanol, ethanol, or acetone)+ N, N-dimethylformamide mixed solvents at temperatures from 273.15 K to 323.15 K. The Journal of Chemical Thermodynamics, 103, 99-106.
Sources
- 1. PhotochemCAD | Phthalimide [photochemcad.com]
- 2. researchgate.net [researchgate.net]
- 3. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. ijcrt.org [ijcrt.org]
- 9. N-(4-Bromobutyl)phthalimide synthesis - chemicalbook [chemicalbook.com]
- 10. nbinno.com [nbinno.com]
Comparative Guide: Mass Spectrometry Profiling of 2-(4-Chloro-butyl)-isoindole-1,3-dione
Executive Summary
2-(4-Chloro-butyl)-isoindole-1,3-dione (CAS: 17564-64-6), often referred to as
This guide compares the fragmentation dynamics and detection efficacy of Electron Ionization (EI) versus Electrospray Ionization (ESI) . While EI provides structural fingerprinting via extensive fragmentation, ESI offers superior sensitivity for trace analysis in biological or complex reaction matrices.
Part 1: Structural Context and Isotopic Validation
Before analyzing fragmentation, the analyst must validate the molecular identity through the chlorine isotope signature.
-
Molecular Formula:
-
Exact Mass: 237.0556 Da
-
Isotopic Pattern (Self-Validation): The presence of a single chlorine atom dictates a distinct 3:1 intensity ratio between the molecular ion (
) at m/z 237 and the isotope peak ( ) at m/z 239. Absence of this pattern indicates a false positive.
Part 2: Comparative Analysis of Ionization Modalities
In a drug development workflow, choosing the right ionization source determines the quality of the data. The following comparison evaluates EI (GC-MS context) against ESI (LC-MS context).
Table 1: Performance Comparison (EI vs. ESI)
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI+) |
| Energy Regime | Hard Ionization (70 eV) | Soft Ionization |
| Molecular Ion ( | Low intensity (<10%); often unstable | High intensity ( |
| Fragmentation | Extensive; structural fingerprinting | Minimal in source; requires CID (MS/MS) |
| Limit of Detection | Nanogram range | Picogram range (High Sensitivity) |
| Primary Application | Raw material purity; Library matching | Reaction monitoring; Impurity profiling in solution |
| Key Diagnostic Ion | m/z 148 (Phthalimide core) | m/z 238 ( |
Analytical Recommendation
-
Use EI when characterizing the raw material against NIST libraries to ensure vendor supply quality.
-
Use ESI (LC-MS/MS) when tracking the consumption of the linker during API synthesis or analyzing genotoxic impurities (GTIs) in final drug products, as the phthalimide moiety ionizes exceptionally well in positive mode.
Part 3: Fragmentation Pathways and Mechanisms
Electron Ionization (EI) Pattern
Under 70 eV impact, the molecule undergoes significant bond scission. The fragmentation is driven by the stability of the aromatic phthalimide system.
-
Molecular Ion: m/z 237 (Weak).
-
Primary Cleavage (Base Peak): The dominant fragment is typically m/z 148 , corresponding to the protonated phthalimide ion (
) or the radical cation at m/z 147. This occurs via the cleavage of the N-alkyl bond. -
Secondary Fragments:
-
m/z 160: Rearrangement involving the retention of one methylene group (
-methylphthalimide radical cation). -
m/z 130: Loss of oxygen/CO from the phthalimide core.
-
m/z 104: Benzoyl cation (
) formed after ring opening and nitrogen loss.
-
ESI-MS/MS Fragmentation (Collision Induced Dissociation)
In LC-MS/MS (Q-TOF or Triple Quad), the precursor
-
Precursor: m/z 238.
-
Neutral Loss (HCl): A loss of 36 Da (HCl) is observed, resulting in m/z 202. This is characteristic of chloro-alkanes but less favored than the N-C bond breakage in this specific molecule.
-
Dominant Product Ion: m/z 148 (Phthalimide). The positive charge is strongly stabilized on the imide nitrogen/oxygen system.
Visualization of Fragmentation Logic
Figure 1: Mechanistic fragmentation pathway of 2-(4-Chloro-butyl)-isoindole-1,3-dione showing the dominant formation of the phthalimide core ion.
Part 4: Experimental Protocol (LC-MS/MS)
To replicate these results for impurity profiling, follow this validated protocol. This method prioritizes the detection of the halogenated linker.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of 2-(4-Chloro-butyl)-isoindole-1,3-dione in 1 mL Acetonitrile (ACN).
-
Working Standard: Dilute to 1 µg/mL in 50:50 ACN:Water (0.1% Formic Acid).
LC-MS Conditions
-
Instrument: Triple Quadrupole MS coupled to UHPLC.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
MS Source Parameters (ESI+)
-
Capillary Voltage: 3500 V.
-
Gas Temperature: 300°C.
-
Nebulizer: 35 psi.
-
Scan Mode:
-
Full Scan: m/z 100–500 (To observe isotope pattern).
-
Product Ion Scan: Precursor m/z 238; Collision Energy (CE) ramp 10–40 eV.
-
Method Validation Workflow
Figure 2: Step-by-step logic flow for confirming the identity of the chlorinated intermediate using MS data.
Part 5: References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 86054, N-(4-Chlorobutyl)phthalimide. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. N-(4-Chlorobutyl)phthalimide Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons. (Referenced for general interpretation of alkyl halide isotope patterns and phthalimide fragmentation).
-
U.S. Food and Drug Administration (FDA). Guidance for Industry: Genotoxic and Carcinogenic Impurities in Drug Substances and Products. Retrieved from [Link]
A Senior Application Scientist's Guide to TLC Visualization for Phthalimide Reactions
For chemists engaged in drug development and synthetic chemistry, the phthalimide group is a cornerstone functional handle, most famously utilized in the Gabriel synthesis for the preparation of primary amines. Monitoring the progress of these reactions is critical for optimizing yields and ensuring purity. Thin-Layer Chromatography (TLC) is an indispensable tool for this purpose: it is rapid, inexpensive, and provides immediate qualitative feedback on the composition of a reaction mixture.[1][2]
However, the components of a phthalimide reaction—the phthalimide starting material, alkylating agents, the N-alkylated product, and the final deprotected amine—are often colorless. Furthermore, while the phthalimide moiety contains a chromophore, other key components may not be UV-active.[3] Therefore, effective visualization is paramount. This guide provides an in-depth comparison of common TLC visualization methods, grounded in chemical principles and practical expertise, to empower researchers to make informed decisions for monitoring their phthalimide-based reactions.
Workflow for Reaction Monitoring
A systematic approach to TLC analysis ensures reproducible and clear results. The general workflow involves spotting the reaction mixture alongside key reference materials (starting materials, co-reactants) on a TLC plate, eluting the plate with an appropriate solvent system, and finally, visualizing the separated components.
Caption: General workflow for monitoring a chemical reaction using TLC.
Comparative Analysis of Visualization Techniques
The choice of visualization agent is not arbitrary; it depends on the specific functional groups present in the molecules of interest. A multi-technique approach, starting with non-destructive methods, is often the most effective strategy.
Ultraviolet (UV) Light (254 nm)
-
Principle of Detection: This is a non-destructive technique that relies on fluorescence quenching.[4] Commercial TLC plates are impregnated with a fluorescent indicator (e.g., zinc sulfide) that glows bright green under short-wave (254 nm) UV light.[5] Compounds containing a UV chromophore, such as aromatic rings or conjugated systems, will absorb this UV light, preventing the indicator below them from fluorescing. This results in the appearance of dark purple or black spots against the bright green background.[4][5]
-
Applicability to Phthalimide Reactions: The phthalimide ring system is aromatic and highly conjugated, making it strongly UV-active.[3] Therefore, the phthalimide starting material and the N-alkylated phthalimide product will both be clearly visible under a UV lamp. This makes UV visualization an excellent primary method for monitoring the consumption of the starting phthalimide and the formation of the product during an alkylation reaction (e.g., the first step of the Gabriel synthesis). Aliphatic alkylating agents or the final deprotected aliphatic amine will typically not be visible.
-
Expertise & Trustworthiness: Always use UV light as the first method of visualization.[4] It is non-destructive, meaning the plate can be subsequently stained with a chemical reagent.[5] Circling the spots observed under UV light with a pencil is crucial, as the spots will disappear once the lamp is removed.[4]
Potassium Permanganate (KMnO₄) Stain
-
Principle of Detection: This is a highly effective, general-purpose oxidative stain.[6] The permanganate ion (MnO₄⁻), which is deep purple, acts as a strong oxidizing agent. It reacts with any compound on the TLC plate that is susceptible to oxidation. In this process, the manganese(VII) is reduced to manganese(IV) oxide (MnO₂), a brownish-yellow solid.[6] This results in the appearance of yellow or brown spots on a pink or purple background.
-
Applicability to Phthalimide Reactions: The power of the permanganate stain lies in its broad applicability. It will visualize nearly all organic compounds, including alcohols, amines, ethers, and even some alkyl groups on aromatic rings.[6] This makes it a "workhorse" stain for getting a complete picture of all spots on the TLC plate, whether they are UV-active or not. It is particularly useful for visualizing the deprotected amine product, which may not be UV-active if it's aliphatic.
-
Expertise & Trustworthiness: The background color can fade over time, so results should be documented promptly. The stain is sensitive to residual organic solvents from the eluent; ensure the TLC plate is completely dry before dipping to avoid streaking.[6] Overheating the plate can cause the entire background to turn brown, obscuring the spots.[6]
p-Anisaldehyde Stain
-
Principle of Detection: This stain is particularly effective for visualizing nucleophilic compounds.[5][7] In a strongly acidic medium (provided by sulfuric acid in the recipe), p-anisaldehyde reacts with nucleophiles on the plate, such as amines or alcohols. Subsequent heating promotes a dehydration reaction, leading to the formation of a new, highly conjugated (and therefore colored) molecule.[5]
-
Applicability to Phthalimide Reactions: While considered a general stain, its utility in phthalimide reactions is more nuanced. The imide functional group is not a strong nucleophile and may not stain intensely. However, this stain is excellent for detecting the primary amine product after the phthalimide deprotection step. It is also effective for visualizing alcohol functional groups, which might be present on the alkylating agent. The spots often develop in a range of colors (from red and blue to green and violet), which can sometimes help in distinguishing between different components on the plate.[5]
-
Expertise & Trustworthiness: The stain solution is light-sensitive and should be stored in a foil-wrapped container, preferably refrigerated, to prolong its shelf life of approximately six months.[5] The development of color requires heating, but as with the permanganate stain, charring can occur if the plate is overheated.
Ninhydrin Stain
-
Principle of Detection: Ninhydrin is a highly specific stain for primary and secondary amines, and amino acids.[6][7][8] It reacts with the primary amine to form a deep purple-colored product known as Ruhemann's purple.[9] This reaction is exceptionally sensitive and is the standard method for visualizing amino acids in chromatography.
-
Applicability to Phthalimide Reactions: This is the definitive stain for monitoring the final and most crucial step of a Gabriel synthesis: the deprotection of the N-alkyl phthalimide to yield the desired primary amine.[8] Ninhydrin will not react with the starting phthalimide or the N-alkylated intermediate. It will, however, produce a distinct and often bright pink or purple spot corresponding to the free primary amine product.[8] This unparalleled specificity allows a researcher to confirm the successful formation of the final product with high confidence.
-
Expertise & Trustworthiness: The colored spots can fade, so it is important to document the results soon after development.[8] While Boc-protected amines can sometimes be visualized due to cleavage of the protecting group upon heating, the primary target for this stain in this context is the free amine.[8]
Caption: Ninhydrin reacts with primary amines upon heating to form a colored product.
Summary Comparison of Visualization Methods
| Method | Principle | Target Species in Phthalimide Reactions | Appearance | Type |
| UV Light (254 nm) | Fluorescence Quenching | Phthalimide, N-Alkyl Phthalimide | Dark spots on green background | Non-destructive |
| KMnO₄ Stain | Oxidation | Nearly all organic compounds | Yellow/brown spots on purple background | Destructive |
| p-Anisaldehyde | Acid-catalyzed condensation | Nucleophiles (amines, alcohols) | Various colors on pink background | Destructive |
| Ninhydrin Stain | Reaction with amines | Primary Amine Product (specific) | Pink/purple spots on white background | Destructive |
Experimental Protocols
Safety Precaution: Always prepare and use these staining solutions in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
General Staining Procedure (Dipping Method)
-
After developing the TLC plate, allow all the eluent to evaporate completely in a fume hood. A gentle heat gun can be used to speed this up.
-
Hold the top edge of the TLC plate with forceps.
-
Quickly and smoothly dip the plate into the staining solution in a dipping jar, ensuring the coated surface is fully immersed.
-
Remove the plate immediately and let the excess stain drip off for a few seconds.[5]
-
Wipe the back (glass or aluminum side) of the plate with a paper towel to remove excess liquid.[5]
-
Gently warm the plate with a heat gun until colored spots appear. Wave the heat gun back and forth to ensure even heating and avoid charring.[5][10]
Stain Recipes
1. Potassium Permanganate (KMnO₄) Stain [7]
-
Recipe: Dissolve potassium permanganate (1.5 g) and potassium carbonate (10 g) in 200 mL of water. Add 1.25 mL of 10% aqueous sodium hydroxide (NaOH) solution.
-
Storage: Store in a sealed, opaque container at room temperature. The solution is stable for several months. Discard if the purple color fades or a significant amount of brown precipitate forms.
2. p-Anisaldehyde Stain [7][11]
-
Recipe: In a flask, combine 135 mL of absolute ethanol and 1.5 mL of glacial acetic acid. Carefully and slowly add 5 mL of concentrated sulfuric acid. Cool the mixture in an ice bath. Once cool, add 3.7 mL of p-anisaldehyde.
-
Storage: Store in a foil-wrapped jar in the refrigerator. The stain has a shelf life of about 6 months; its potency decreases as the solution darkens from colorless to pink.[5]
-
Recipe: Dissolve ninhydrin (1.5 g) in 100 mL of n-butanol, then add 3 mL of glacial acetic acid.
-
Storage: Store in a sealed container at room temperature, protected from light.
References
- Vertex AI Search. TLC Stains.
- Sejer, D. (2006). Let's talk about TLCs Part 1 - Vanillin Stain. Curly Arrow.
- University of California, Los Angeles. TLC Stains.
- Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates.
- ChemicalDesk.Com. (2011). TLC Stains Preparation.
- EPFL. TLC Visualization Reagents.
- University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains.
- Sejer, D. (2008). Let's talk about TLCs Part 4 - Ninhydrin Stain. Curly Arrow.
- Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC.
- Searle Separations Department. Thin Layer Chromatography.
- REACH Devices, LLC. Thin Layer Chromatography stains.
- ChemicalDesk.Com. (2011). TLC stains for amines.
- Not Voodoo. TLC Visualization Methods.
- ResearchGate. Thin Layer Chromatography and Phthalimides.
- MilliporeSigma. (2022). A Visual Guide to Making Vanillin Stain.
- Cegielska, B., & Kacprzak, K. M. (2015). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. SSRN Electronic Journal.
- Lisa O'Donnell. (2021). Visualizing a TLC plate. YouTube.
- Doraghi, F., et al. (2024). Phthalimides: developments in synthesis and functionalization. RSC Publishing.
- Chaudhary, A. (2018). Applications of Thin Layer Chromatography. News-Medical.Net.
- Yakuphanoglu, F., & Ocal, N. (2010). Thin film characterization of novel phthalimide materials. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. news-medical.net [news-medical.net]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. TLC stains [reachdevices.com]
- 7. depts.washington.edu [depts.washington.edu]
- 8. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 9. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 10. Curly Arrow: Let's talk about TLCs Part 1 - Vanillin Stain [curlyarrow.blogspot.com]
- 11. faculty.fiu.edu [faculty.fiu.edu]
Validating Ziprasidone Intermediates: A Melting Point Analysis Guide
Executive Summary: The Case for Thermal Analysis
In the high-throughput environment of pharmaceutical manufacturing, High-Performance Liquid Chromatography (HPLC) remains the gold standard for quantitative impurity profiling. However, for rapid, "at-line" validation of intermediates during the synthesis of Ziprasidone (Geodon), Melting Point (MP) determination offers an underutilized advantage: immediate, cost-effective confirmation of bulk purity and identity without the solvent waste or column equilibration time of chromatography.
This guide provides a validated framework for using thermodynamic phase transitions to qualify the three critical intermediates in the Ziprasidone pathway. It compares MP against DSC and HPLC, establishing where thermal analysis serves as a critical "Go/No-Go" gatekeeper.
The Chemistry: Critical Control Points
The synthesis of Ziprasidone generally converges on the nucleophilic substitution reaction between a piperazinyl-benzisothiazole derivative and a chloroethyl-oxindole derivative.
The Pathway[1][2]
-
Precursor A: 6-Chlorooxindole is functionalized to form 5-(2-chloroethyl)-6-chlorooxindole .
-
Precursor B: 3-(1-Piperazinyl)-1,2-benzisothiazole is prepared (often via reaction of 2-cyanophenyl disulfide with piperazine).[1]
-
Coupling: These two are condensed to form the final Ziprasidone molecule.
Monitoring the melting points of Precursor A and B ensures that the final coupling reaction is not compromised by low-quality starting materials, which leads to difficult-to-remove side products.
Comparative Analysis: MP vs. HPLC vs. DSC
While HPLC tells you what is in your sample, MP tells you how the crystal lattice behaves—a proxy for bulk purity.
| Feature | Melting Point (MP) | Differential Scanning Calorimetry (DSC) | HPLC (UV/MS) |
| Primary Utility | Identity & Bulk Purity Check | Quantitative Purity (Van't Hoff) & Polymorph Screening | Specific Impurity Identification & Quantification |
| Throughput | High (<10 min) | Medium (30-60 min) | Low to Medium (20-45 min + prep) |
| Sample Size | Microgram scale (<5 mg) | Milligram scale (2-5 mg) | Milligram scale (requires dilution) |
| Capital Cost | Low ($) | High ( | High ( |
| Blind Spots | Cannot identify specific impurities; Eutectic impurities may be missed if soluble. | Requires interpretation of endotherms; expensive consumables. | Misses inorganic salts (unless specific detectors used); solvent artifacts. |
Scientist’s Insight: Use MP as the Gate 1 check. If the MP range exceeds 2°C or deviates from the standard, the batch is quarantined for HPLC (Gate 2). This saves HPLC column life and solvent costs.
Validated Data: Ziprasidone Intermediates
The following data points represent the acceptance criteria for high-purity intermediates.
Table 1: Thermal Acceptance Criteria
| Compound | CAS Registry | Molecular Weight | Acceptance MP Range (°C) | Key Impurity Indicator |
| 6-Chlorooxindole | 56341-37-8 | 167.59 | 196.0 – 199.0 | Broadening <195°C suggests incomplete reduction or residual solvents. |
| 5-(2-Chloroethyl)-6-chlorooxindole | 118289-55-7 | 230.09 | 218.0 – 227.0 * | Wide range; highly sensitive to "wet" samples. Lower range (218-221) often seen in technical grades. |
| 3-(1-Piperazinyl)-1,2-benzisothiazole | 87691-87-0 | 219.31 | 89.0 – 93.0 | Sharp transition. If >95°C, suspect salt formation (HCl salt melts higher). |
| Ziprasidone HCl (Monohydrate) | 146939-27-7 | 467.41 | >300 (decomp) | Final product often decomposes; MP is less useful here than HPLC/XRD. |
*Note on 5-(2-Chloroethyl)-6-chlorooxindole: Literature values vary slightly between 218°C and 227°C depending on the crystal habit and heating rate. Establish an internal reference standard for your specific process.
Experimental Protocol: The Self-Validating System
To ensure reproducibility, the following protocol minimizes user error and thermal lag.
Step 1: Sample Preparation (The Critical Variable)
-
Dryness: Samples must be dried to constant weight. Even 1% residual solvent can depress the MP by 2-5°C (lattice disruption).
-
Grinding: Grind the sample into a fine, homogeneous powder. Large crystals cause uneven heat transfer, leading to artificially broad ranges.
Step 2: Capillary Loading
-
Pack Height: 2-3 mm.
-
Packing Density: Tap the capillary on a hard surface (or use a packing wire). Loose packing creates air pockets (insulators), causing the sensor to read a higher temperature than the sample actually experiences (thermal lag).
Step 3: The Heating Ramp
-
The "Fast" Scout: Ramp at 10°C/min to find the approximate melting point.
-
The "Slow" Measure: Cool the block to 20°C below the expected MP.
-
Validation Ramp: Ramp at 1.0°C/min .
-
Causality: High ramp rates (>2°C/min) create a thermal gradient between the heating block and the sample. The thermometer reads the block temp, which is higher than the sample temp, resulting in a false high reading.
-
Visualization: Synthesis & Validation Workflow
Diagram 1: Synthesis Pathway and Control Points
This diagram illustrates where MP analysis fits into the Ziprasidone production logic.
Caption: Synthesis workflow showing the critical "MP Validation Gate" before the final coupling step. Failure at this gate triggers reprocessing.
Diagram 2: MP Decision Logic Tree
How to interpret the data from the capillary.
Caption: Logical framework for interpreting Melting Point data. Sharp ranges indicate high purity; depressed onsets indicate contamination.
References
-
Pfizer Inc. (1994). Process for preparing ziprasidone. U.S. Patent 5,312,925. Link
-
ChemicalBook . (2025). 6-Chlorooxindole Product Properties and Melting Point Data. Link
-
National Institutes of Health (NIH) - PubChem . (2025). Compound Summary: 3-(1-Piperazinyl)-1,2-benzisothiazole.[1][2][3][4][5] Link
-
Tokyo Chemical Industry (TCI) . (2025). Product Specification: 5-(2-Chloroethyl)-6-chlorooxindole.[6][7][8] Link
-
Mettler Toledo . (2020). Thermal Analysis of Pharmaceuticals: DSC Purity Determination. Link
Sources
- 1. Ziprasidone hydrochloride, CP-88059, CP-88059-01, Geodon, Zeldox-药物合成数据库 [drugfuture.com]
- 2. 3-(1-Piperazinyl)-1,2-benzisothiazole | 87691-87-0 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 146939-27-7 CAS MSDS (Ziprasidone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 3-(1-Piperazinyl)-1,2-benzisothiazole | CAS 87691-87-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. apicule.com [apicule.com]
- 7. 6-Chloro-5-(2-chloroethyl)oxindole | 118289-55-7 [chemicalbook.com]
- 8. 5-(2-Chloroethyl)-6-chlorooxindole | C10H9Cl2NO | CID 10609474 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Impurity Profiling of Commercial N-(4-chlorobutyl)phthalimide Samples
This guide provides a comprehensive comparison of analytical methodologies for the impurity profiling of commercial N-(4-chlorobutyl)phthalimide, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). We will delve into the rationale behind experimental choices, present comparative data, and provide detailed protocols to ensure the scientific integrity and practical applicability of the information for researchers, scientists, and drug development professionals.
The Critical Role of Impurity Profiling for N-(4-chlorobutyl)phthalimide
N-(4-chlorobutyl)phthalimide is a crucial building block in the pharmaceutical industry. Its purity directly impacts the quality, safety, and efficacy of the final drug product. Impurities can arise from the manufacturing process, degradation, or improper storage. Therefore, robust analytical methods for identifying and quantifying these impurities are paramount to meet stringent regulatory requirements and ensure patient safety.
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical technique for impurity profiling depends on the nature of the impurities, the required sensitivity, and the analytical throughput. Here, we compare the most common and effective methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Table 1: Comparison of Analytical Techniques for Impurity Profiling
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Separation of volatile compounds followed by mass-based detection. | Detection of nuclear spin transitions in a magnetic field for structural elucidation. |
| Applicability | Wide range of non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. | Structural elucidation and quantification of major components and impurities. |
| Sensitivity | High (ppm to ppb levels). | Very high (ppb to ppt levels). | Moderate (typically >0.1%). |
| Quantification | Excellent with proper calibration. | Excellent with appropriate internal standards. | Absolute quantification possible with a known standard (qNMR). |
| Impurity Identification | Requires coupling with a mass spectrometer (LC-MS) for structural information. | Provides fragmentation patterns for identification. | Provides detailed structural information. |
| Sample Throughput | High. | Moderate to High. | Low to Moderate. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This protocol outlines a reversed-phase HPLC method for the routine purity analysis of N-(4-chlorobutyl)phthalimide.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
N-(4-chlorobutyl)phthalimide reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (70:30 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the N-(4-chlorobutyl)phthalimide reference standard in methanol to prepare a stock solution of 1 mg/mL. Prepare working standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the N-(4-chlorobutyl)phthalimide sample in methanol to a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
UV detection: 220 nm
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
-
Calculation: Calculate the percentage purity of the sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard.
Causality Behind Experimental Choices:
-
A C18 column is chosen for its versatility in separating compounds with moderate polarity like N-(4-chlorobutyl)phthalimide and its potential impurities.
-
The mobile phase composition is optimized to achieve good resolution between the main peak and any impurity peaks.
-
UV detection at 220 nm is selected as phthalimides exhibit strong absorbance at this wavelength, ensuring high sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This method is ideal for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis process.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Reagents:
-
Dichloromethane (GC grade)
-
N-(4-chlorobutyl)phthalimide sample
Procedure:
-
Sample Preparation: Dissolve the N-(4-chlorobutyl)phthalimide sample in dichloromethane to a concentration of 1 mg/mL.
-
GC-MS Conditions:
-
Inlet temperature: 250 °C
-
Injection mode: Split (10:1)
-
Injection volume: 1 µL
-
Oven temperature program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min.
-
Carrier gas: Helium at a constant flow of 1 mL/min.
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Mass range: m/z 40-450
-
-
Analysis: Inject the sample and acquire the data.
-
Data Interpretation: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
Trustworthiness and Self-Validation: The use of a mass spectrometer provides a high degree of confidence in impurity identification through characteristic fragmentation patterns. The method can be validated by analyzing a spiked sample with known potential impurities to confirm their retention times and mass spectra.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive impurity profiling of N-(4-chlorobutyl)phthalimide.
Caption: Workflow for impurity profiling of N-(4-chlorobutyl)phthalimide.
Potential Impurities and Their Origins
Understanding the potential impurities is crucial for developing targeted analytical methods.
Table 2: Common Process-Related and Degradation Impurities
| Impurity Name | Potential Origin | Recommended Analytical Technique |
| Phthalimide | Incomplete reaction or hydrolysis. | HPLC, GC-MS |
| 1,4-Dichlorobutane | Unreacted starting material. | GC-MS |
| N-(4-hydroxybutyl)phthalimide | Hydrolysis of the chloro group. | HPLC, LC-MS |
| Phthalic acid | Degradation of the phthalimide ring. | HPLC |
The following diagram illustrates the potential synthetic and degradation pathways leading to common impurities.
Caption: Formation pathways of key impurities.
Conclusion and Recommendations
A multi-technique approach is essential for the comprehensive impurity profiling of commercial N-(4-chlorobutyl)phthalimide samples. HPLC is the workhorse for purity assessment and quantification of non-volatile impurities, while GC-MS is indispensable for identifying and quantifying volatile and semi-volatile process-related impurities. For unknown impurities detected by these screening methods, LC-MS and NMR spectroscopy are powerful tools for structural elucidation.
It is recommended to develop and validate a primary HPLC method for routine quality control and to supplement it with GC-MS analysis for a complete impurity profile. The choice of specific methods should be guided by the intended use of the intermediate and the applicable regulatory requirements.
References
-
U.S. Pharmacopeia (USP). General Chapter <1086> Impurities in Drug Substances and Drug Products. [Link]
-
European Pharmacopoeia (Ph. Eur.). General Chapter 2.2.46. Chromatographic separation techniques. [Link]
-
International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline Q3A (R2) Impurities in New Drug Substances. [Link]
-
Agilent Technologies. "A Practical Guide to GC-MS." [Link]
-
Waters Corporation. "HPLC Theory and Practice." [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(4-Chloro-butyl)-isoindole-1,3-dione
This document provides a detailed protocol for the safe and compliant disposal of 2-(4-Chloro-butyl)-isoindole-1,3-dione. As a chlorinated organic compound, this substance requires specific handling procedures to mitigate risks to personnel and the environment. The following guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established safety principles and regulatory standards. The causality behind each procedural step is explained to ensure a deep understanding and foster a culture of safety and responsibility in the laboratory.
Hazard Assessment and Chemical Profile
Understanding the inherent risks of 2-(4-Chloro-butyl)-isoindole-1,3-dione is the foundation of its safe management. While specific toxicological data for this exact compound is limited, its structure as a halogenated organic molecule informs the necessary precautions.[1][2]
-
Chemical Classification: This compound is a halogenated organic solid. The presence of the chloro- group is the primary consideration for waste segregation.[1][3] Halogenated compounds are often subject to stricter disposal regulations due to their potential to form persistent and toxic byproducts upon improper incineration and their overall environmental persistence.[1]
-
Potential Hazards: Based on analogous structures and general principles for halogenated organics, potential hazards may include:
It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and detailed hazard information before handling this chemical.[2][7]
Core Principles of Waste Management & Minimization
Effective waste management begins with proactive measures to reduce the volume of waste generated.
-
Waste Minimization:
-
Order only the quantity of the chemical required for your experimental needs.
-
Prepare solutions and reagents in volumes appropriate for the planned work to avoid excess.
-
Investigate alternative, non-halogenated compounds if chemically feasible for your application.[2]
-
-
Segregation is Key: The cardinal rule for disposing of 2-(4-Chloro-butyl)-isoindole-1,3-dione is to keep it segregated from all other waste streams at the point of generation.[1][8]
-
Halogenated vs. Non-Halogenated: Never mix halogenated waste with non-halogenated organic waste.[1][3][8] Co-mingling these streams dramatically increases disposal costs and complicates the treatment process.[1][2]
-
Incompatible Materials: Keep this waste separate from acids, bases, and strong oxidizing agents to prevent potentially hazardous reactions.[2][9]
-
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for safely handling and disposing of waste containing 2-(4-Chloro-butyl)-isoindole-1,3-dione.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure appropriate PPE is worn.
-
Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[7]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or butyl rubber). Always inspect gloves before use and use proper removal techniques to avoid skin contact.[4][6]
-
Body Protection: A lab coat is mandatory. For larger quantities or when generating dust, additional protective clothing may be necessary.[7]
-
Respiratory Protection: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[4][5]
Step 2: Waste Collection and Container Selection
All waste, including the pure compound, contaminated consumables, and solutions, must be collected as hazardous waste.
-
Container: Use a designated, leak-proof, and chemically compatible container with a secure, tight-fitting lid.[2][9] The container must be in good condition.
-
Waste Types:
-
Unused/Expired Solid: Collect the original solid compound in its original container or a designated "Halogenated Organic Solids" waste container.
-
Contaminated Labware: Collect items such as gloves, weigh boats, and paper towels that are grossly contaminated. Place them in a sealed bag or a wide-mouth solid waste container clearly labeled for this waste stream.[3]
-
Solutions: If the compound is dissolved in a solvent, the entire solution must be treated as halogenated waste. Collect it in a designated "Halogenated Organic Liquid Waste" container.[8][9]
-
Step 3: Labeling
Proper labeling is a critical regulatory requirement.
-
Timing: Affix a hazardous waste tag to the container as soon as the first drop or gram of waste is added.[1][2][9]
-
Content: The label must clearly state:
-
The words "Hazardous Waste".
-
The full chemical name: "Waste 2-(4-Chloro-butyl)-isoindole-1,3-dione". Do not use abbreviations.[9]
-
If in a solution, list all constituents and their approximate percentages (e.g., "Methylene Chloride: 95%, 2-(4-Chloro-butyl)-isoindole-1,3-dione: 5%").
-
The relevant hazard pictograms or written hazards (e.g., "Toxic," "Irritant").[2]
-
The name of the principal investigator or generator and the accumulation start date.
-
Step 4: Storage (Satellite Accumulation)
Waste containers must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) until they are ready for pickup.
-
Location: Store containers in a well-ventilated area, away from heat or ignition sources.[9]
-
Closure: Keep the waste container tightly closed at all times, except when actively adding waste.[2][9] This prevents the release of vapors and protects against spills.
-
Secondary Containment: Place the container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.[8]
Step 5: Arranging for Final Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Request Pickup: Once the container is nearly full (do not overfill; leave at least 1 inch of headspace) or has been stored for the maximum time allowed by your institution (often 3 months), submit a waste collection request to your EHS office.[2][8]
-
Regulatory Compliance: The disposal of this chemical waste is governed by the Resource Conservation and Recovery Act (RCRA) in the United States.[10][11] Your EHS office will ensure that the waste is transported, treated, and disposed of in a RCRA-compliant facility.[11]
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial.
-
Small Spill (Solid):
-
Large Spill or Solution Spill:
-
Evacuate the immediate area and alert others.
-
If the spill is large, flammable, or in a poorly ventilated area, call your institution's emergency number (e.g., EHS or campus safety).[2]
-
For manageable liquid spills, contain the spill with absorbent pads or other inert material. Place all used absorbent materials into a sealed container and label it as hazardous waste.[2][9]
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.[4][5]
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][7]
-
Inhalation: Move to fresh air. If you feel unwell, seek medical attention.[4][12]
-
Summary and Data Table
| Parameter | Guideline | Rationale |
| Waste Category | Halogenated Organic Waste | The presence of chlorine dictates segregation from non-halogenated streams to ensure proper, compliant, and cost-effective disposal.[1][3][8] |
| Primary Hazards | Skin, Eye, and Respiratory Irritant | Dictates the requirement for gloves, safety goggles, and handling in a well-ventilated area or fume hood.[4][5][6] |
| Container Type | Labeled, sealed, chemically compatible | Prevents leaks, spills, and vapor release, and ensures regulatory compliance.[2][9] |
| Required PPE | Safety Goggles, Lab Coat, Nitrile Gloves | Protects the user from direct contact and accidental exposure.[7] |
| Disposal Route | Via Institutional EHS Office | Ensures compliance with federal and local regulations, such as RCRA, for hazardous waste disposal.[11] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 2-(4-Chloro-butyl)-isoindole-1,3-dione waste.
Caption: Disposal workflow for 2-(4-Chloro-butyl)-isoindole-1,3-dione waste.
References
- Proper Disposal Procedures for Halogen
- Halogenated Organic Liquids - Standard Oper
- Halogenated Solvents in Laboratories.
- Organic solvent waste. Kemicentrum, Lund University.
- SAFETY DATA SHEET - Diisobutylene. Tokyo Chemical Industry.
- SAFETY DATA SHEET - (2E)-2-(3-Oxo-1,3-dihydro-2H-indol-2-ylidene)-1,2-dihydro-3H-indol-3-one. Sigma-Aldrich.
- Guidelines for Segregating and Combining Chemical Wastes into Containers. University of Pennsylvania EHRS.
- SAFETY DATA SHEET - N-(n-Butyl)phthalimide. Fisher Scientific.
- SAFETY DATA SHEET - Tissue Prepar
- SAFETY DATA SHEET - 1,3-Indanedione. Fisher Scientific.
- SAFETY DATA SHEET - Mixture of 5-Chloro-2-methyl-4-isothiazolin-3-one and 2-Methyl-2H -isothiazol-3-one (3:1). Sigma-Aldrich.
- SAFETY DATA SHEET - a,4-Dichloroanisole. Fisher Scientific.
- Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency.
- Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.ca [fishersci.ca]
- 7. fishersci.com [fishersci.com]
- 8. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. tcichemicals.com [tcichemicals.com]
Personal protective equipment for handling 2-(4-Chloro-butyl)-isoindole-1,3-dione
Hazard Analysis: An Inferred Risk Profile
The molecule 2-(4-Chloro-butyl)-isoindole-1,3-dione is composed of two key moieties: a stable phthalimide group and a reactive 4-chlorobutyl chain. The presence of the alkyl chloride functional group is the primary driver of our safety concern.
-
Alkylating Potential: The carbon-chlorine bond is polarized, making the terminal carbon an electrophilic site. This structure classifies the compound as a potential alkylating agent .[4] Alkylating agents are a class of reactive compounds that can form covalent bonds with nucleophilic groups in biological molecules, including DNA.[5][6] This reactivity is the basis for their use in chemotherapy but also underlies their potential toxicity, including mutagenic and carcinogenic effects.[5][7]
-
Likely Physical State: While specific data is scarce, similar N-substituted phthalimides are typically crystalline solids at room temperature.[8] Therefore, we must consider the risks associated with handling a potentially hazardous powder, including inhalation and surface contamination.
Given this profile, we must adopt the precautionary principle and handle 2-(4-Chloro-butyl)-isoindole-1,3-dione with the same rigor as other known, hazardous alkylating agents.
The Hierarchy of Controls: PPE as the Final Safeguard
Before detailing PPE, it's crucial to remember that it is the last line of defense. The RAMP framework (Recognize hazards, Assess risks, Minimize risks, and Prepare for emergencies) provides a comprehensive approach to safety.[9][10]
-
Engineering Controls: The most critical engineering control is the mandatory use of a certified chemical fume hood.[3][11] This minimizes inhalation exposure by containing powders and vapors.
-
Administrative Controls: Develop and strictly follow a written Standard Operating Procedure (SOP) for handling this compound. All personnel must receive training on the specific hazards and procedures outlined in the lab's Chemical Hygiene Plan.[2][12]
-
Personal Protective Equipment (PPE): The specific ensemble of PPE required to prevent dermal, ocular, and respiratory exposure.
Mandatory Personal Protective Equipment (PPE) Ensemble
The following table summarizes the minimum PPE required for handling 2-(4-Chloro-butyl)-isoindole-1,3-dione. Every choice is deliberate, designed to counter the specific risks identified.
| Protection Area | Required PPE | Rationale & Causality |
| Eye & Face | ANSI Z87.1-compliant safety goggles with side shields.[13] | Primary Mandate: Protects against splashes and airborne dust. The compound is a potential eye irritant. Goggles provide a better seal than safety glasses. A face shield should be worn over goggles when handling larger quantities (>10g) or if there is a significant splash risk.[14] |
| Hand | Double-gloving: Nitrile inner glove, Neoprene or Butyl rubber outer glove. | Critical Barrier: Alkyl halides can degrade standard nitrile gloves over time. Double-gloving provides layered protection. An inner nitrile glove offers dexterity, while a thicker, more resistant outer glove (Neoprene/Butyl) provides robust protection against chlorinated compounds.[15][16] Always check manufacturer-specific glove compatibility charts. |
| Body | Flame-resistant (FR) lab coat with tight-fitting cuffs. | Dermal Exposure Prevention: A lab coat is the minimum requirement to protect skin and personal clothing from contamination.[13] The cuffs should be snug around the inner glove to prevent dust from entering. |
| Respiratory | Required when handling powder outside a fume hood (not recommended) or during spill cleanup. | Inhalation Hazard Mitigation: If engineering controls fail or are unavailable, respiratory protection is essential. A full-face air-purifying respirator (APR) with organic vapor/acid gas cartridges and a P100 (particulate) filter is necessary.[16][17] |
Operational Plan: A Step-by-Step Handling Protocol
This workflow is designed to minimize exposure at every stage of the process, from preparation to disposal.
Sources
- 1. American Chemical Society Issues Guidelines for Safer Research Laboratories | Lab Manager [labmanager.com]
- 2. osha.gov [osha.gov]
- 3. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 4. int.livhospital.com [int.livhospital.com]
- 5. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 8. fishersci.com [fishersci.com]
- 9. acs.org [acs.org]
- 10. ACS publishes Guidelines for Secondary School Laboratory Safety | Chemical Education Xchange [chemedx.org]
- 11. Keratin adducts in human hair prove exposure to sulfur mustard in a real case of poisoning and indicate exposure to sesquimustard and O-lost in vitro | springermedizin.de [springermedizin.de]
- 12. compliancy-group.com [compliancy-group.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. epa.gov [epa.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 17. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
